FE2/S2 (Inorganic) cluster
Description
Significance and Pervasiveness in Biochemical and Chemical Systems
The rhombic [2Fe-2S] cluster, a fundamental building block in bioinorganic chemistry, is a pervasive and essential motif found across all domains of life. mdpi.comnih.gov These clusters are composed of two iron ions bridged by two sulfide (B99878) ions and are typically anchored to a protein scaffold by coordinating ligands, most commonly the thiolate side chains of cysteine residues. wikipedia.orgoup.com The significance of [2Fe-2S] clusters stems from their versatile roles in a multitude of biological processes. ehu.eus
The fundamental importance of these clusters has also spurred significant interest in the field of synthetic chemistry. Researchers have successfully synthesized a variety of inorganic [2Fe-2S] analogues. uni-muenchen.de These synthetic models are invaluable for providing insights into the intrinsic properties of the cluster, such as its electronic structure and reactivity, independent of the complex protein environment. uni-muenchen.deacs.org By studying these synthetic analogues, scientists can better understand the structure-function relationships of their biological counterparts. uni-muenchen.de
Historical Development of Fe₂/S₂ Cluster Studies
The study of iron-sulfur clusters dates back to the 1960s with the initial detection of unusual electron paramagnetic resonance (EPR) signals from mitochondrial preparations, which were distinct from those of other known metalloproteins. nih.govmit.eduwur.nl This discovery marked the beginning of the recognition of a new class of biological cofactors. wur.nl Shortly after, in 1962, ferredoxin from Clostridium pasteurianum was isolated and found to contain non-heme iron, playing a role in low-potential electron transfer reactions. oup.comnih.gov
A pivotal moment in the understanding of [2Fe-2S] clusters came in 1966 with the interpretation of the EPR spectrum of reduced spinach ferredoxin, identifying it as containing a [Fe₂S₂]¹⁺ cluster. nih.govmit.edu This was a significant step in characterizing the electronic structure of these centers. The development and application of various spectroscopic techniques have been instrumental in advancing the field. researchgate.net
Key Spectroscopic Techniques for Fe₂/S₂ Cluster Characterization:
| Spectroscopic Technique | Information Obtained |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects paramagnetic states of the cluster, providing information on the electronic structure, oxidation state, and coordination environment. researchgate.netspringernature.com |
| Mössbauer Spectroscopy | Uniquely sensitive to the iron nuclei, it can determine the number of iron atoms, their oxidation states, and the magnetic coupling between them. nih.gov |
| UV-Visible Absorption Spectroscopy | Provides characteristic spectra for different cluster types and oxidation states. cdnsciencepub.commdpi.com |
| Resonance Raman Spectroscopy | Offers insights into the vibrational modes of the cluster, providing structural information. cdnsciencepub.com |
| X-ray Crystallography | Determines the precise three-dimensional structure of the cluster and its surrounding protein environment. nih.gov |
The synthesis of the first synthetic analogue of a [2Fe-2S] cluster, [Fe₂S₂(S₂-o-xyl)₂]²⁻, in the early 1970s was another major milestone. uni-muenchen.de This achievement opened the door for detailed studies of the intrinsic properties of the [2Fe-2S] core, free from the complexities of the protein environment. uni-muenchen.de
Scope and Research Trajectories of Synthetic and Biological Fe₂/S₂ Clusters
Current and future research on [2Fe-2S] clusters continues along two interconnected trajectories: the study of their biological roles and the development and investigation of synthetic analogues.
Biological Fe₂/S₂ Clusters:
Research on biological [2Fe-2S] clusters is focused on elucidating their diverse functions beyond simple electron transfer. For instance, some [2Fe-2S] cluster-containing proteins are involved in gene regulation, acting as sensors of cellular iron levels or oxidative stress. nih.govresearchgate.net There is also ongoing investigation into the biosynthesis of these clusters, a complex process involving a dedicated suite of proteins. nih.gov Understanding how these clusters are assembled and inserted into their target proteins is a key area of research. Furthermore, the conversion of [2Fe-2S] clusters into other cluster types, such as [4Fe-4S] clusters, is a fascinating area of study, highlighting the dynamic nature of these cofactors within the cell. nih.gov
Synthetic Fe₂/S₂ Clusters:
The synthesis of new [2Fe-2S] analogues remains a vibrant area of research. acs.orgacs.org Chemists are designing and creating novel clusters with different ligand environments to fine-tune their redox potentials and reactivity. uni-muenchen.de These synthetic models are crucial for testing hypotheses about the reaction mechanisms of iron-sulfur enzymes. uni-muenchen.de For example, synthetic clusters are used to study the interaction of the [2Fe-2S] core with small molecules, providing insights into how substrates might bind to the active sites of enzymes. acs.org Recent work has also focused on the stepwise and reversible assembly of larger iron-sulfur clusters from [2Fe-2S] building blocks, mimicking the proposed biosynthetic pathways. chemrxiv.org
The synergy between the study of biological and synthetic [2Fe-2S] clusters is a powerful approach. The properties of the native biological systems inspire the design of new synthetic analogues, while the detailed characterization of these synthetic models provides a deeper understanding of the fundamental principles governing the function of their biological counterparts.
Properties
Molecular Formula |
Fe2H2S2 |
|---|---|
Molecular Weight |
177.8 g/mol |
IUPAC Name |
iron;iron(2+);sulfanide |
InChI |
InChI=1S/2Fe.2H2S/h;;2*1H2/q;+2;;/p-2 |
InChI Key |
BKWBIMSGEOYWCJ-UHFFFAOYSA-L |
SMILES |
[SH-].[SH-].[Fe].[Fe+2] |
Canonical SMILES |
[SH-].[SH-].[Fe].[Fe+2] |
Origin of Product |
United States |
Structural Architectures and Coordination Chemistry of Fe₂/s₂ Clusters
Fundamental Rhombic Fe₂S₂ Core Geometry
At the heart of all [2Fe-2S] clusters lies a core unit with a rhombic, or diamond-shaped, geometry. scispace.com This core consists of two iron (Fe) atoms and two sulfide (B99878) (S²⁻) ions arranged in a planar or near-planar fashion. The iron atoms are bridged by the two sulfide ions, creating a characteristic Fe₂(μ-S)₂ structure. libretexts.org In this arrangement, each iron atom is typically coordinated in a tetrahedral fashion. scispace.com The stability of this rhombic Fe₂S₂ unit is a foundational principle in the structure of more complex iron-sulfur clusters. scispace.com
The two iron atoms within the core can exist in different oxidation states, most commonly cycling between a diferric (Fe³⁺-Fe³⁺) state and a mixed-valence (Fe³⁺-Fe²⁺) state. libretexts.orgnih.gov In the oxidized diferric state, the two high-spin Fe³⁺ ions are antiferromagnetically coupled, resulting in a diamagnetic (S=0) ground state. libretexts.orglibretexts.org Upon one-electron reduction, the cluster enters the mixed-valence state, where a high-spin Fe³⁺ (S=5/2) and a high-spin Fe²⁺ (S=2) are antiferromagnetically coupled, producing a paramagnetic (S=1/2) ground state. libretexts.org The Fe-Fe distance within the rhombic core is a key structural parameter, with a typical distance of approximately 2.69 Å in synthetic analogs. libretexts.org
Terminal Ligation Diversity in Synthetic Analogs
The versatility of the Fe₂S₂ core is further highlighted by the vast diversity of terminal ligands that can complete the coordination sphere of the iron atoms in synthetic model compounds. These synthetic analogs are crucial for understanding the fundamental properties of the Fe₂S₂ core and how its environment influences its function.
Thiolate-Ligand Systems (e.g., [Fe₂S₂(SR)₄]²⁻)
Among the most studied synthetic analogs are those with terminal thiolate (RS⁻) ligands, which mimic the cysteine coordination found in many biological systems. libretexts.org The general formula for these complexes is [Fe₂S₂(SR)₄]²⁻. These compounds can be synthesized through various methods, including the reaction of a ferrous rubredoxin model, [Fe(SR)₄]²⁻, with elemental sulfur. libretexts.org In these thiolate-ligated clusters, the bridging Fe-S distances are typically around 2.20 Å, while the terminal Fe-S (thiolate) distances are longer, at approximately 2.31 Å. libretexts.org X-ray absorption spectroscopy studies have revealed that the covalency of the Fe-(μ₂-S) bond is significantly higher than that of the Fe-SR bond. acs.org
Mixed Ligand Environments (e.g., Nitrogen, Oxygen, N-heterocyclic carbene ligands)
To better understand the influence of different donor atoms on the properties of Fe₂S₂ clusters, synthetic chemists have explored a wide range of mixed ligand environments. The complex [Fe₂S₂Cl₄]²⁻ serves as a valuable precursor for synthesizing clusters with various terminal ligands through substitution reactions. uni-muenchen.de
This has led to the preparation of clusters with oxygen-based ligands, such as [Fe₂S₂(OPh)₄]²⁻, and nitrogen-based ligands. libretexts.orguni-muenchen.de For instance, clusters with bidentate ligands providing N₂O₂, N₂S₂, and O₂S₂ coordination have been synthesized. uni-muenchen.de The exploration of nitrogen-donor ligands is particularly relevant for modeling Rieske-type proteins, where one iron atom is coordinated by two histidine residues. nih.govuni-muenchen.de While synthetic [2Fe-2S] clusters with capping nitrogen ligands have been made, they often exhibit more negative redox potentials compared to their biological counterparts. nih.gov
More recently, N-heterocyclic carbenes (NHCs) have emerged as a novel class of supporting ligands for Fe₂S₂ clusters. rsc.org These ligands have been successful in stabilizing the typically highly reducing and difficult-to-isolate di-ferrous [2Fe-2S]⁰ state. rsc.org The resulting neutral cluster, [Fe₂(μ-S)₂(ICy)₄] (where ICy is 1,3-bis-cyclohexyl-imidazol-2-ylidene), demonstrates attenuated reducing power, allowing for its isolation and detailed study. rsc.org NHC ligands have also been used to stabilize mixed-valent [2Fe-2S]⁺ complexes. rsc.org
Unconventional Coordination Geometries (e.g., Five-Coordinate Ferric Ions)
While tetrahedral coordination is the norm for iron atoms in Fe₂S₂ clusters, synthetic systems have demonstrated the possibility of unconventional coordination geometries. scispace.com For example, the cluster [Fe₄S₄(SC₆H₄-o-OH)₄]²⁻, although a cubane-type cluster, features a distorted core with one five-coordinate iron atom. conicet.gov.ar This five-coordination at a unique site has been shown to impact the redox potentials and Mössbauer parameters of the cluster. uni-muenchen.de Such findings highlight the structural flexibility of iron-sulfur cores and the influence of ligand constraints on their geometry.
Proteinaceous Ligand Environments in Biological Fe₂S₂ Clusters
In biological systems, the protein environment plays a crucial role in fine-tuning the properties of Fe₂S₂ clusters. The specific amino acid residues that ligate the cluster, along with the surrounding polypeptide chain, dictate the cluster's redox potential, stability, and reactivity. pnas.orgnumberanalytics.com
Cysteine-Only Ligation (e.g., Plant-Type Ferredoxins)
A predominant ligation pattern in biological [2Fe-2S] clusters involves coordination exclusively by the sulfur atoms of cysteine residues. oup.com Plant-type ferredoxins are classic examples of this, where four conserved cysteine residues provide the terminal ligands for the Fe₂S₂ core. libretexts.orgoup.com The structure of the [2Fe-2S] cluster in these proteins consists of two iron atoms bridged by two inorganic sulfides, with each iron atom tetrahedrally coordinated by two cysteine sulfur atoms. oup.com
The protein fold creates a specific microenvironment around the cluster, which is often largely hydrophobic but located near the protein surface. libretexts.org Hydrogen bonding between the sulfur atoms of the cluster (both inorganic and cysteinyl) and peptide NH groups, and in some cases serine OH groups, is a critical feature. libretexts.org These hydrogen bonds are believed to stabilize the cluster-protein complex and influence the cluster's redox potential. pnas.org The redox potentials of plant-type ferredoxins are typically very low, around -400 mV. oup.com Site-directed mutagenesis studies, where cysteine ligands are replaced by serine, have shown that while the cluster can still assemble, its spectroscopic properties are altered, underscoring the importance of the native cysteine ligation. uni-bayreuth.de
| Compound/Cluster | Ligand Type(s) | Key Structural Feature |
| [Fe₂S₂(SR)₄]²⁻ | Thiolate | Synthetic analog with all-thiolate ligation. libretexts.org |
| [Fe₂S₂Cl₄]²⁻ | Chloride | Useful precursor for synthesizing other binuclear clusters. uni-muenchen.de |
| [Fe₂S₂(OPh)₄]²⁻ | Phenoxide | Example of an oxygen-ligated synthetic cluster. uni-muenchen.de |
| [Fe₂(μ-S)₂(ICy)₄] | N-Heterocyclic Carbene | Neutral, charge-stabilized di-ferrous cluster. rsc.org |
| Plant-Type Ferredoxin | Cysteine | All-cysteine ligation in a protein environment. oup.com |
| Rieske-Type Protein | Cysteine, Histidine | Mixed ligation with two cysteines and two histidines. nih.gov |
| mitoNEET | Cysteine, Histidine | Novel (Cys)₃(His)₁ ligation. nih.gov |
Cysteine-Histidine Mixed Ligation (e.g., Rieske Proteins)
A significant deviation from the ubiquitous all-cysteine ligation of [2Fe-2S] clusters is found in Rieske proteins, which feature a characteristic mixed ligation of two cysteine and two histidine residues. wikipedia.orgnih.gov This unique coordination imparts distinct structural, spectroscopic, and electrochemical properties crucial for their biological function in electron transport chains, such as the cytochrome bc₁ and b₆f complexes. wikipedia.orgebi.ac.uk
The [2Fe-2S] cluster in Rieske proteins consists of a rhombic core of two iron atoms bridged by two inorganic sulfide ions. ebi.ac.uk One iron atom (Fe1) is coordinated by the sulfhydryl groups of two cysteine residues, similar to plant-type ferredoxins. ebi.ac.uk The other iron atom (Fe2), however, is coordinated by the Nδ atoms of two histidine residues. ebi.ac.ukpsu.edu This asymmetric ligation creates two distinct iron sites within the same cluster. copernicus.org The cysteine-ligated iron is typically buried within the protein structure, while the histidine-ligated iron is more exposed to the protein surface and solvent. copernicus.orgresearchgate.net
This structural arrangement leads to notable differences in redox potential compared to all-cysteine ligated clusters. Rieske proteins exhibit significantly higher reduction potentials, typically ranging from +350 to -150 mV, whereas plant-type ferredoxins have potentials in the much more negative range of -250 to -450 mV. libretexts.orgd-nb.info This shift is a direct consequence of the histidine ligation, which alters the electronic properties of the Fe2 site. d-nb.info The reduction potential of many Rieske proteins is also pH-dependent, a characteristic attributed to the protonation state of the coordinating histidine ligands. uni-bayreuth.de
In the oxidized state, the cluster contains two high-spin Fe(III) ions that are antiferromagnetically coupled, resulting in a diamagnetic (S=0) ground state, making it EPR-silent. libretexts.org Upon accepting an electron, the cluster enters a mixed-valence Fe(III)-Fe(II) state with a net spin of S=1/2, which gives rise to a characteristic rhombic EPR signal. libretexts.org Spectroscopic studies, including X-ray Absorption Spectroscopy (XAS), have revealed that reduction of the cluster induces a significant structural change, specifically an increase in the iron-histidine bond length of at least 0.1 Å. nih.gov This localized geometric change at the Fe2 site is thought to be a key factor in modulating protein-protein interactions and facilitating efficient electron transfer to the cluster's redox partners. nih.gov
| Property | Rieske-type [2Fe-2S] Cluster | Plant-type [2Fe-2S] Cluster |
| Ligands | 2x Cysteine, 2x Histidine nih.gov | 4x Cysteine nih.gov |
| Iron Sites | Asymmetric/Inequivalent copernicus.org | Symmetric/Equivalent |
| Redox Potential | +350 to -150 mV libretexts.org | -250 to -450 mV libretexts.org |
| pH Dependence | Often pH-dependent uni-bayreuth.de | Generally pH-independent |
| Reduced State (Fe³⁺-Fe²⁺) | S = 1/2 libretexts.org | S = 1/2 libretexts.org |
| Oxidized State (Fe³⁺-Fe³⁺) | S = 0 (EPR-silent) libretexts.org | S = 0 (EPR-silent) libretexts.org |
Other Amino Acid Residue Contributions
While cysteine and histidine are the most common ligands for [2Fe-2S] clusters, nature and laboratory engineering have revealed contributions from other amino acid residues. These can involve direct ligation to the iron centers or indirect influence through the second coordination sphere, both of which are critical for modulating cluster stability and function.
Direct Ligation by Other Residues:
Engineered Clusters: Site-directed mutagenesis has been a powerful tool to explore the impact of ligand substitution. For instance, replacing one of the histidine ligands in a hyperthermophilic archaeal Rieske-type ferredoxin with a cysteine (the H64C variant) resulted in the successful assembly of a novel [2Fe-2S] cluster with a three-cysteine, one-histidine ligation. psu.edunih.gov This engineered cluster was stable and provided insight into the inequivalent contributions of the two histidine ligands to cluster assembly. nih.gov
Aspartic and Glutamic Acid: Although less common for [2Fe-2S] clusters, other residues like aspartic acid and glutamic acid can serve as ligands for iron-sulfur clusters, particularly in more complex systems. frontiersin.orgnih.gov For example, the dimeric transcriptional regulator RsrR contains two [2Fe-2S] clusters, where each cluster is coordinated by two cysteines from one monomer and one histidine and one glutamic acid from the other. nih.gov This demonstrates that a combination of three different amino acid types can ligate a single [2Fe-2S] cluster. nih.gov
Second Coordination Sphere Interactions: The environment surrounding the cluster and its immediate ligands plays a crucial role in its properties. Hydrogen bonding networks, in particular, can fine-tune the cluster's redox potential and stability.
Hydrogen Bonds to Ligands: In Rieske proteins, the coordinating histidines are often involved in hydrogen bond networks. nih.gov These interactions can influence the pKa values of the histidine ligands and, consequently, the pH-dependent redox potential of the cluster. uni-bayreuth.de
Hydrogen Bonds to Sulfide Ions: Non-ligating residues can form hydrogen bonds with the inorganic sulfide ions of the cluster core, contributing to its stability and electronic properties.
Stabilizing Networks: In some [2Fe-2S] proteins, residues not directly bound to the iron form an intricate network of interactions near the cluster. For example, in human CISD3, an arginine residue (Arg100) forms an inter-protomer hydrogen bond with an asparagine (Asn84) from the opposing monomer, creating a stabilizing interaction in the interior of the protein dimer near the cluster. researchgate.net Similarly, in human GLRX5, which assembles as a tetramer with two [2Fe-2S] clusters, an arginine residue (Arg97) interacts across the dimer interface. portlandpress.com
These contributions highlight that the properties of a [2Fe-2S] cluster are not solely dictated by its primary ligands but are a collective feature of the entire protein microenvironment.
| Interacting Residue Type | Role | Example Protein/System |
| Glutamic Acid | Direct Ligation | Transcriptional regulator RsrR nih.gov |
| Aspartic Acid | Direct Ligation | Known for [4Fe-4S] clusters, less common for [2Fe-2S] nih.gov |
| Arginine | Hydrogen Bonding (inter-protomer) | Human CISD3, Human GLRX5 researchgate.netportlandpress.com |
| Asparagine | Hydrogen Bonding (inter-protomer) | Human CISD3 researchgate.net |
Supramolecular Assembly and Aggregation Studies of Synthetic Fe₂S₂ Units
The study of synthetic analogues of iron-sulfur clusters provides invaluable insight into the intrinsic properties of these inorganic cores, free from the complex protein environment. Research in this area has increasingly focused on using simple [2Fe-2S] units as building blocks for the self-assembly of larger, more complex supramolecular structures and for studying their aggregation behavior.
The modular nature of iron-sulfur clusters makes them ideal candidates for synthetic assembly. researchgate.net A foundational transformation in this field is the fusion of two [2Fe-2S] rhombs to form a [4Fe-4S] cubane (B1203433). This process can be initiated by the chemical or electrochemical reduction of a synthetic [2Fe-2S] complex. chemrxiv.org For example, the reduction of the synthetic complex [Fe₂S₂(DmpS)₂(py)₂] (where DmpS is 2,6-dimethylbenzenethiolate and py is pyridine) leads to the fusion of two transient [Fe₂S₂]¹⁺ units to create a [4Fe-4S]²⁺ cubane complex. chemrxiv.org
This stepwise assembly principle is believed to mirror the biological pathways of cluster biosynthesis, such as the formation of the complex P- and M-clusters of nitrogenase, which are thought to be constructed from simpler [2Fe-2S] precursors. chemrxiv.org Synthetic chemists have demonstrated that a series of redox and ligand-substitution reactions can drive the interconversion between different cluster types, progressing from [2Fe-2S] units to [4Fe-4S] cubanes and even to larger [8Fe-8S] double-cubanes. chemrxiv.org
Beyond mimicking biological cluster synthesis, coordination-driven self-assembly has been employed to create well-defined, functional supramolecular structures. By using simple building blocks, chemists can construct mono-, bi-, and tetrametallic Fe(II) assemblies with precise control over size, shape, and valency. escholarship.org This strategy has been used to build multivalent protein-binding constructs by decorating the periphery of the iron complexes with saccharides, demonstrating that the strength of binding to a target protein is a direct function of the number of recognition units displayed. escholarship.org
Aggregation studies focus on the less-controlled association of synthetic units. The stability of synthetic clusters is a key factor; for instance, the [Fe₂S₂] cluster in the iron-sulfur cluster assembly regulator protein IscR is crucial for the protein's stability, and its absence leads to rapid deposition. jmb.or.kr In synthetic systems, the choice of solvent and ligands is critical to prevent unwanted aggregation and precipitation. Studies on the tribochemical decomposition of synthetic FeS₂ thin films show that mechanical stress can induce chemical reactions and the release of various gases, indicating that aggregation and surface chemistry are closely linked. rsc.org The spontaneous assembly of various iron-sulfur clusters, including [2Fe-2S] species, has been observed in aqueous solutions containing ferrous ions and low concentrations of cysteine, highlighting the inherent tendency of these components to form clusters without a complex protein scaffold. nih.gov
| Assembly/Aggregation Process | Description | Key Findings |
| Reductive Fusion | Two [2Fe-2S]¹⁺ units combine to form a [4Fe-4S]²⁺ cubane. chemrxiv.org | Demonstrates a synthetic pathway from simple to complex clusters, mimicking biological assembly. chemrxiv.org |
| Coordination-Driven Self-Assembly | Simple building blocks are used to create well-defined, multimetallic Fe(II) complexes. escholarship.org | Allows for precise control over size, morphology, and functionality (e.g., multivalent protein binding). escholarship.org |
| Spontaneous Assembly | [2Fe-2S] and other clusters form from Fe²⁺ and cysteine in aqueous solution. nih.gov | Highlights the thermodynamic favorability of cluster formation even under simple, prebiotic-like conditions. nih.gov |
| Protein-Mediated Stability | The presence of the [2Fe-2S] cluster prevents the aggregation/deposition of the IscR protein. jmb.or.kr | Illustrates the crucial structural role of the cluster in maintaining protein solubility and stability. jmb.or.kr |
Synthetic Methodologies and Biogenesis Pathways of Fe₂/s₂ Clusters
Biomimetic Chemical Synthesis Routes
The chemical synthesis of [2Fe-2S] clusters, often termed biomimetic or synthetic analogues, aims to replicate the core structure and properties of the clusters found in proteins. These approaches are crucial for studying the intrinsic properties of the clusters, modeling biological systems, and understanding their reaction mechanisms.
The most common and direct method for synthesizing [2Fe-2S] clusters is through the self-assembly of simple iron salts with a source of sulfide (B99878) and terminal thiolate ligands. This approach mimics the basic components of the biological system. A typical reaction involves combining an iron(III) salt, such as ferric chloride, with a thiol (RSH) and an inorganic sulfide source like sodium sulfide (Na₂S) or elemental sulfur in an anaerobic environment. The thiolate not only serves as a terminal ligand, mimicking the cysteine residues in proteins, but also as a reductant and a sulfide source in some cases.
The general reaction can be summarized as: 2 FeCl₃ + 6 RSH + 2 S²⁻ → [Fe₂(μ₂-S)₂(SR)₄]²⁻ + 2 HCl + 4 RSH + 2 Cl⁻
Recent studies have demonstrated that even simple cysteine-containing tripeptides, such as glutathione (γ-L-Glutamyl-L-cysteinylglycine), can stabilize the formation of [2Fe-2S] clusters in aqueous solutions, highlighting the feasibility of prebiotic iron-sulfur cluster formation. cdnsciencepub.com The relative ratios of different cluster types (e.g., [1Fe-0S], [2Fe-2S], and [4Fe-4S]) that form can be influenced by the concentration of the hydrosulfide present. cdnsciencepub.com
Ligand exchange provides a versatile strategy for synthesizing novel [2Fe-2S] clusters with different terminal ligands, which can be difficult to achieve through direct self-assembly. This method typically starts with a pre-formed cluster containing labile ligands, such as halides. For instance, clusters like [(Fe₂S₂Cl₂) (NEt₄)₂] can react with deprotonated N-based ligands to yield clusters with spectroscopic features similar to their biological counterparts. nih.gov This strategy is particularly useful for creating synthetic analogues of Rieske-type clusters, which feature nitrogen ligation from histidine residues in addition to sulfur ligation from cysteine. nih.gov These synthetic analogues, however, often exhibit more negative reduction potentials compared to the native protein clusters. nih.gov
An alternative synthetic route involves the transformation of other iron-containing complexes into [2Fe-2S] clusters. A notable example is the conversion of mononitrosyl iron complexes (MNICs) into [2Fe-2S] clusters. acs.orgnih.gov This transformation can be mediated by the addition of a cysteine analogue. acs.orgnih.gov The mechanism involves several key steps: bidentate coordination of the cysteine analogue to the MNIC, which facilitates the release of nitric oxide (NO) from the iron center, followed by a deprotonation step that leads to C-S bond cleavage, providing the sulfide for cluster formation. nih.gov This process has been studied as a potential mechanism for the repair of NO-damaged [2Fe-2S] clusters in biological systems. acs.orgnih.govscite.ai Research has also shown that mononuclear tetrathiolate iron(II) and iron(III) species can serve as precursors for [2Fe-2S] cluster formation in the presence of a cysteine analogue. acs.orgnih.gov
While [2Fe-2S] clusters typically cycle between the [2Fe-2S]²⁺ (diferric) and [2Fe-2S]¹⁺ (mixed-valence Fe²⁺/Fe³⁺) states, the all-ferrous [2Fe-2S]⁰ state is an unusual and highly reduced form. nih.govnih.govpnas.org This state is generally not stable under physiological conditions. rsc.org However, it has been successfully generated and characterized in the Rieske protein from the bovine cytochrome bc₁ complex. nih.govpnas.org The formation of the [2Fe-2S]⁰ core in this protein occurs at a very low potential (-0.73 V at pH 7). nih.govpnas.org A key factor in the stabilization of this highly reduced state is protonation. nih.govpnas.org Experimental data combined with density functional theory calculations suggest that at a pH below 9.8, a proton binds to one of the bridging sulfide ligands of the cluster, significantly stabilizing the all-ferrous state. nih.govpnas.org This highlights the critical role of the protein environment in modulating the redox properties and stability of iron-sulfur clusters.
Biological Iron-Sulfur Cluster Biogenesis
In living organisms, the synthesis of iron-sulfur clusters is a highly regulated and essential process managed by dedicated protein machinery. nih.gov This ensures that clusters are assembled efficiently and delivered to their target apoproteins without releasing toxic free iron or sulfide into the cell. nih.gov The most conserved and primary system for the biogenesis of [2Fe-2S] clusters in eukaryotes and many bacteria is the Iron-Sulfur Cluster (ISC) assembly system. nih.govwikipedia.org
The ISC machinery involves a cascade of proteins that work in a coordinated fashion to build and traffic iron-sulfur clusters. nih.gov The de novo synthesis of a [2Fe-2S] cluster occurs on a central scaffold protein. nih.govmdpi.comnih.gov
The core components and process of the ISC system are as follows:
Sulfur Donation : The process begins with the enzyme cysteine desulfurase, known as IscS in bacteria and NFS1 in eukaryotes. mdpi.comnih.gov This enzyme, which uses pyridoxal phosphate (PLP) as a cofactor, extracts sulfur from L-cysteine and transfers it to its own conserved cysteine residue, forming a persulfide (Cys-SSH). mdpi.com In eukaryotes, the NFS1 enzyme forms a complex with ISD11 and ACP (acyl carrier protein) to remain soluble and active. mdpi.com
Scaffold Protein : The persulfide sulfur is then transferred to a scaffold protein, IscU (in bacteria) or ISCU (in eukaryotes), where the cluster assembly takes place. nih.govmdpi.comnih.gov
Iron Donation : The source of iron for cluster assembly is less clearly defined, but it is delivered to the scaffold protein by a putative iron chaperone. mdpi.comnih.gov
Electron Requirement : The assembly of the cluster on the scaffold is a reductive process that requires electrons. nih.gov These electrons are provided by a ferredoxin (Fdx in bacteria, FDX2 in eukaryotes) which is in turn reduced by a specific ferredoxin reductase. mdpi.com
Cluster Transfer : Once the [2Fe-2S] cluster is assembled on the IscU/ISCU scaffold, it is transferred to target apoproteins. mdpi.com This transfer is an active process that requires the assistance of a dedicated chaperone system, including HscA/HscB in bacteria and HSPA9/HSC20 in eukaryotes, and is powered by ATP hydrolysis. mdpi.comfrontiersin.org The assembled [2Fe-2S] cluster can then be delivered to various ferredoxins and other proteins or used as a precursor for the synthesis of [4Fe-4S] clusters. frontiersin.org
The key proteins involved in the initial assembly of a [2Fe-2S] cluster within the ISC system are summarized in the table below.
| Component | Bacterial ISC System | Eukaryotic (Mitochondrial) ISC System | Function |
| Cysteine Desulfurase | IscS | NFS1-ISD11-ACP complex | Extracts sulfur from L-cysteine to form a persulfide. mdpi.comnih.gov |
| Scaffold Protein | IscU | ISCU | Site of de novo [2Fe-2S] cluster assembly. nih.govmdpi.comnih.gov |
| Electron Donor | Ferredoxin (Fdx) | Ferredoxin 2 (FDX2) | Provides electrons for the reductive assembly of the cluster. mdpi.com |
| Chaperone System | HscA/HscB | HSPA9/HSC20 | Facilitates the ATP-dependent transfer of the assembled cluster from the scaffold to acceptor proteins. mdpi.comfrontiersin.org |
| Iron Chaperone | (Ill-defined) | (Ill-defined) | Delivers iron to the scaffold protein. mdpi.comnih.gov |
Sulfur Mobilization (SUF) Assembly System
The Sulfur Mobilization (SUF) pathway is a crucial system for the biosynthesis of iron-sulfur (Fe-S) clusters, particularly activated under conditions of iron starvation and oxidative stress. acs.orgacs.org Found in bacteria, archaea, and the plastids of eukaryotes, it serves as a primary "housekeeping" system in some organisms while acting as a stress-responsive "emergency" pathway in others, like Escherichia coli, where the Iron-Sulfur Cluster (ISC) system is the primary pathway under normal conditions. acs.orgnih.gov
The assembly process is a multi-step, protein-mediated cascade that ensures the safe and efficient formation of Fe-S clusters without releasing toxic free iron or sulfide into the cell. nih.gov The core components of the SUF system in E. coli are encoded by the sufABCDSE operon. nih.govnih.gov The process begins with the mobilization of sulfur from L-cysteine, a reaction catalyzed by the cysteine desulfurase SufS, often in conjunction with a sulfur transfer partner, SufE. nih.gov This mobilized sulfur is then transferred to a central scaffold complex, composed of proteins SufB, SufC, and SufD (SufBCD), where the de novo assembly of the Fe-S cluster occurs. acs.orgnih.gov The SufC component is an ATPase, suggesting that the assembly process is energy-dependent. ebi.ac.ukfrontiersin.org Once assembled on the SufBCD scaffold, the nascent cluster is passed to a carrier protein, SufA, which then delivers it to the final target apoproteins. acs.orgnih.gov
Biochemical studies have shown that the SUF system is inherently more robust under oxidative stress compared to the ISC system. The SufS-SufE sulfur transfer mechanism maintains higher activity levels at physiological cysteine concentrations and is more resistant to hydrogen peroxide than its ISC counterpart, IscS. nih.gov This resistance is a key feature that allows organisms to maintain Fe-S protein maturation in challenging environments. nih.govnih.gov
Role of Scaffold Proteins (e.g., ISCU, IscA, SufA)
Scaffold proteins are central to the biogenesis of Fe-S clusters, providing a platform upon which the cluster is assembled before being transferred to its final destination. ebi.ac.uknih.gov This strategy prevents the release of potentially toxic intermediates and allows for a controlled assembly process. The proteins ISCU, IscA, and SufA, while sometimes operating in different pathways, exemplify the key functions of scaffolds and carriers in this process.
ISCU: As the primary scaffold protein in the ISC system, ISCU (or IscU in bacteria) is where the initial de novo synthesis of a [2Fe-2S] cluster takes place. nih.govnih.govpnas.org The cysteine desulfurase IscS provides the sulfur, which is combined with iron directly on the ISCU protein. ebi.ac.uknih.gov ISCU contains highly conserved cysteine residues that act as ligands to coordinate the iron and sulfur atoms during assembly. pnas.org Structural studies reveal that ISCU exists in two conformational states—one structured (S) and one disordered (D)—and that the disordered form is preferentially bound by the cysteine desulfurase IscS for cluster assembly. pnas.org Once the [2Fe-2S] cluster is formed, holo-ISCU does not release it spontaneously; instead, it is transferred to recipient proteins with the help of a dedicated chaperone-co-chaperone system. nih.govnih.gov
IscA and SufA: IscA (from the ISC system) and SufA (from the SUF system) are homologous proteins belonging to the A-type carrier (ATC) family. nih.govresearchgate.net Their precise function has been a subject of extensive research, with evidence suggesting multiple roles. They can act as:
Alternative Scaffolds: Both IscA and SufA can bind Fe-S clusters and facilitate their assembly in vitro. nih.govnih.gov
Iron Donors: Studies have shown that IscA can bind iron with high affinity and subsequently donate it for Fe-S cluster assembly on the primary scaffold, IscU, particularly under conditions of limited iron availability. nih.govlsu.edulsu.edu SufA has been shown to have a similar iron-binding capability. researchgate.net
Cluster Carriers/Shuttles: A primary proposed role for these proteins is to act as intermediaries that accept the newly synthesized cluster from the main scaffold (IscU or SufBCD) and transfer it to final apoproteins. acs.orgnih.govnih.gov Biochemical evidence demonstrates a direct interaction between the SufBCD complex and SufA, facilitating the transfer of the cluster to SufA. acs.orgnih.gov
In E. coli, IscA and SufA have complementary roles; while deleting one has a mild effect, deleting both leads to severe growth defects, indicating they perform a crucial, redundant function in vivo. researchgate.net
| Protein | Primary System | Key Function(s) | Interacting Partners |
| ISCU/IscU | ISC | Primary scaffold for de novo [2Fe-2S] cluster assembly. | IscS, HscA/HscB (chaperones) |
| IscA | ISC | Iron donor, alternative scaffold, cluster carrier. | IscU, IscS |
| SufA | SUF | Cluster carrier/shuttle, iron donor, alternative scaffold. | SufBCD complex |
Role of Cysteine Desulfurase Enzymes (e.g., NFS1/IscS)
The initial and indispensable step in Fe-S cluster biogenesis is the mobilization of sulfur from a biological source, which is universally L-cysteine. nih.govnih.gov This critical reaction is catalyzed by a highly conserved family of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as cysteine desulfurases. mdpi.comnih.gov
NFS1 (in mammalian mitochondria) and its bacterial homolog IscS are the primary cysteine desulfurases for the ISC pathway. nih.govmdpi.comembopress.org The catalytic mechanism involves the enzyme using its PLP cofactor to bind L-cysteine and facilitate the removal of its sulfur atom. mdpi.com This process generates L-alanine and leaves the sulfur atom transiently attached to a conserved cysteine residue on the enzyme itself, forming a persulfide intermediate (Enzyme-Cys-S-SH). nih.govmdpi.com This enzyme-bound persulfide is the reactive sulfur species ("sulfane sulfur") that is then transferred to the scaffold protein (e.g., ISCU) for cluster assembly. nih.govmdpi.com The function of NFS1/IscS is not limited to Fe-S cluster synthesis; it also serves as a sulfur donor for the biosynthesis of other essential molecules like thiamine and modified tRNAs. nih.gov
| Enzyme | System | Type | Key Features |
| NFS1/IscS | ISC | Type I | Directly transfers persulfide to the ISCU scaffold. nih.govmdpi.com |
| SufS | SUF | Type II | Requires a partner protein (SufE) for efficient sulfur transfer to the SufBCD scaffold. nih.gov More resistant to oxidative stress. nih.gov |
Cluster Transfer Mechanisms to Apoproteins
Once an Fe-S cluster is synthesized on a scaffold protein, it must be safely and efficiently transferred to a multitude of recipient apoproteins (proteins lacking their cofactor) to render them functional. This transfer is not a spontaneous event but a highly regulated process involving specific protein-protein interactions and, in many cases, the input of energy. nih.govmdpi.com
The transfer from the primary scaffold ISCU in the ISC system is facilitated by a dedicated ATP-dependent chaperone machinery, consisting of the Hsp70 chaperone HscA and the J-protein co-chaperone HscB. ebi.ac.uknih.gov HscB specifically recognizes the cluster-loaded ISCU (holo-ISCU) and delivers it to HscA. The subsequent ATP hydrolysis by HscA induces a conformational change in ISCU, which is thought to lower its affinity for the cluster, thereby facilitating its release and transfer to a recipient protein. nih.gov
A-type carrier proteins, such as SufA and IscA, play a significant role as mobile intermediaries in this process. acs.orgnih.govfrontiersin.org They can accept a pre-formed cluster from the central scaffold complex and then shuttle it to various apoproteins throughout the cell. acs.orgnih.gov For instance, in the SUF pathway, the assembled cluster is transferred from the SufBCD complex to SufA, which then acts as the proximal donor for target proteins. acs.orgnih.gov This two-step process, involving a primary scaffold and a secondary carrier, allows for greater regulation and specificity in distributing Fe-S clusters to a diverse array of cellular machinery. frontiersin.org In some cases, these carrier proteins can also directly participate in the maturation of specific classes of Fe-S proteins, such as those containing [4Fe-4S] clusters. nih.gov
Electronic Structure and Redox Properties of Fe₂/s₂ Clusters
Oxidation States and Electron Count
The reactivity of [Fe₂S₂] clusters is intrinsically linked to their capacity to cycle through various redox states. nih.gov These states are characterized by the formal oxidation states of the two iron atoms, which can be either ferric (Fe³⁺) or ferrous (Fe²⁺).
In its fully oxidized form, the [Fe₂S₂] cluster contains two high-spin ferric (Fe³⁺) ions. libretexts.orgnih.gov This dioxidized state, denoted as [Fe³⁺₂S₂]²⁺, is characterized by each iron center having a d⁵ electron configuration. acs.org Mössbauer spectroscopy of synthetic and biological diferric [Fe₂S₂]²⁺ clusters confirms the presence of equivalent high-spin Fe³⁺ centers. nih.gov Despite the presence of two paramagnetic Fe³⁺ ions, the cluster is diamagnetic with a total spin S=0 ground state. libretexts.orgnih.gov This is a consequence of strong antiferromagnetic coupling between the two iron centers, mediated by the bridging sulfide (B99878) ions. libretexts.orgnih.gov The electrons of the two iron atoms have oppositely aligned spins, effectively canceling each other out. libretexts.org
| Property | Description | Supporting Evidence |
|---|---|---|
| Iron Oxidation State | Two Fe³⁺ ions | Mössbauer Spectroscopy nih.gov |
| Electron Configuration | High-spin d⁵ for each Fe³⁺ | Spectroscopic and Magnetic Data libretexts.orgacs.org |
| Overall Cluster Charge | +2 | - |
| Total Spin (S) | 0 (Diamagnetic ground state) | Magnetic Susceptibility, EPR Silence libretexts.orgnih.gov |
| Magnetic Coupling | Strong antiferromagnetic coupling | Spectroscopic and Magnetic Data libretexts.orgnih.gov |
Upon a one-electron reduction, the [Fe₂S₂] cluster enters a mixed-valence state, [Fe²⁺Fe³⁺S₂]⁺. wikipedia.orglibretexts.org This monoreduced form contains one high-spin ferrous (Fe²⁺, d⁶) ion and one high-spin ferric (Fe³⁺, d⁵) ion. libretexts.orguni-bonn.de The two iron centers remain antiferromagnetically coupled, resulting in a net total spin of S=1/2, which makes this state paramagnetic and observable by electron paramagnetic resonance (EPR) spectroscopy. libretexts.org The EPR signals for these clusters typically show g-values around 1.88, 1.94, and 2.04. libretexts.org Mössbauer spectroscopy of the reduced cluster clearly shows the superposition of signals from a high-spin Fe²⁺ and a high-spin Fe³⁺, supporting a model of localized valences where the additional electron resides primarily on one iron center. libretexts.org
| Property | Description | Supporting Evidence |
|---|---|---|
| Iron Oxidation State | One Fe²⁺ and one Fe³⁺ ion | Mössbauer Spectroscopy libretexts.org |
| Electron Configuration | High-spin d⁶ (Fe²⁺) and high-spin d⁵ (Fe³⁺) | Spectroscopic Data libretexts.org |
| Overall Cluster Charge | +1 | - |
| Total Spin (S) | 1/2 (Paramagnetic) | EPR Spectroscopy libretexts.org |
| Magnetic Coupling | Antiferromagnetic coupling | EPR and Mössbauer Spectroscopy libretexts.org |
A further one-electron reduction leads to the fully reduced, or "super-reduced," di-ferrous state, [Fe₂S₂]⁰. nih.gov This state contains two high-spin ferrous (Fe²⁺) ions, each with a d⁶ electron configuration. acs.org Mössbauer spectroscopy confirms the presence of two equivalent high-spin Fe²⁺ sites. nih.gov Similar to the dioxidized state, the two ferrous ions are antiferromagnetically coupled. acs.org While this state is less common in biological systems, it has been synthesized and characterized in model compounds. nih.gov The ground state of the gaseous [Fe₂S₂]⁰ molecule has been determined to be ¹Ag through theoretical calculations. researchgate.net
| Property | Description | Supporting Evidence |
|---|---|---|
| Iron Oxidation State | Two Fe²⁺ ions | Mössbauer Spectroscopy nih.gov |
| Electron Configuration | High-spin d⁶ for each Fe²⁺ | Spectroscopic and Theoretical Data acs.org |
| Overall Cluster Charge | 0 | - |
| Total Spin (S) | 0 (Antiferromagnetically coupled) | Theoretical Calculations, Magnetic Data acs.orgresearchgate.net |
| Magnetic Coupling | Antiferromagnetic coupling | Theoretical Calculations acs.org |
Spin States and Magnetic Coupling Phenomena
The predominant magnetic interaction in [Fe₂S₂] clusters is antiferromagnetic exchange coupling, which is mediated by the bridging sulfide ligands through a mechanism known as superexchange. nih.govruhr-uni-bochum.de This coupling dictates that the spins of the electrons on the adjacent iron centers align in an antiparallel fashion. libretexts.org
In the dioxidized [Fe³⁺₂S₂]²⁺ state, the two high-spin Fe³⁺ ions (each with S=5/2) are strongly antiferromagnetically coupled, resulting in a diamagnetic S=0 ground state. libretexts.orgnih.gov Similarly, in the mixed-valence [Fe²⁺Fe³⁺S₂]⁺ state, the high-spin Fe²⁺ (S=2) and high-spin Fe³⁺ (S=5/2) centers are antiferromagnetically coupled, leading to a net spin of S=1/2. libretexts.org This antiferromagnetic interaction is also present in the fully reduced [Fe₂S₂]⁰ state, where the two high-spin Fe²⁺ ions (each S=2) couple to give a total spin of S=0. acs.org The strength of this coupling is quantified by the exchange coupling constant, J, with positive values indicating antiferromagnetic interactions. nih.gov
While antiferromagnetic coupling is the dominant interaction determining the ground state of [Fe₂S₂] clusters, the possibility of ferromagnetic coupling, where spins align in a parallel fashion, has been considered in theoretical models. acs.org However, in the context of simple [Fe₂S₂] clusters, ferromagnetic coupling is generally not observed in the ground state. The superexchange pathway through the bridging sulfur atoms strongly favors the antiparallel alignment of spins. nih.gov In more complex iron-sulfur clusters, such as [Fe₄S₄] clusters, ferromagnetic coupling can occur between specific pairs of iron atoms within the larger cluster, which then couple antiferromagnetically with other pairs. researchgate.net For the fundamental [Fe₂S₂] unit, however, the electronic structure is best described by the antiferromagnetic coupling of the high-spin iron centers. libretexts.orgacs.org
High-Spin Characteristics of Iron Centers
The iron atoms within [2Fe-2S] clusters consistently exhibit a high-spin electronic configuration due to the weak ligand field provided by the sulfur atoms. libretexts.orglibretexts.org In the fully oxidized state, [Fe₂S₂]²⁺, both iron centers are high-spin ferric ions (Fe³⁺), each with a d⁵ electron configuration. The spins of the five d electrons on each iron atom are antiferromagnetically coupled, meaning they align in opposite directions. This coupling results in a total spin (S) of 0, rendering the oxidized cluster diamagnetic and therefore silent in electron paramagnetic resonance (EPR) spectroscopy. libretexts.orglibretexts.org
Upon a one-electron reduction, the cluster enters the [Fe₂S₂]⁺ state, which is a mixed-valence form containing one high-spin Fe³⁺ (d⁵) and one high-spin Fe²⁺ (d⁶) ion. libretexts.orglibretexts.orgwikipedia.org The antiferromagnetic coupling between the S=5/2 Fe³⁺ and S=2 Fe²⁺ sites produces a net ground state spin of S=1/2. libretexts.orglibretexts.org This non-zero spin makes the reduced cluster paramagnetic and gives rise to a characteristic rhombic EPR signal. libretexts.orglibretexts.org This magnetic coupling between the iron centers is a defining feature that distinguishes the electronic properties of these clusters from simpler single-iron rubredoxin proteins. libretexts.org
Electron Delocalization and Valence Trapping
In the mixed-valence [Fe₂S₂]⁺ state, the additional electron is not always confined to a single iron atom. The degree to which this electron is shared between the two iron centers is a key aspect of their electronic structure. researchgate.net When the electron resides on one specific iron atom, the system is described as "valence-trapped," with distinct Fe²⁺ and Fe³⁺ sites. libretexts.orgresearchgate.net Conversely, if the electron is shared equally between both iron centers, the system is "valence-delocalized," with both irons formally in an Fe²·⁵⁺ oxidation state. researchgate.netnih.gov
Most [2Fe-2S] clusters in proteins are considered to be valence-trapped or exhibit only partial delocalization. researchgate.netnih.gov Spectroscopic techniques like Mössbauer spectroscopy are instrumental in determining the extent of delocalization. In valence-trapped systems, the Mössbauer spectrum shows a superposition of signals corresponding to distinct high-spin Fe²⁺ and high-spin Fe³⁺ ions. libretexts.orglibretexts.org This localization is considered an inherent property of the [Fe₂S₂] core itself and is not necessarily enforced by the protein environment, as synthetic model compounds also exhibit this trait. libretexts.org However, examples of extensively delocalized [Fe₂S₂]⁺ clusters have been reported, particularly in synthetic models and certain protein variants, indicating that the boundary between trapped and delocalized states is subtle. researchgate.netnih.gov
Robin-Day Classification for Mixed-Valence Clusters
The Robin-Day classification system is used to categorize mixed-valence compounds based on the strength of the electronic interaction between the metal centers. nih.govrsc.org
Class I: The metal centers are electronically isolated with no significant interaction. The properties of the compound are simply the sum of its individual ions. nih.gov
Class II: There is a moderate electronic coupling between the metal centers. This results in partial electron delocalization, and the valences are largely localized, or "trapped." nih.govnih.gov These systems are characterized by a potential energy surface with a double well and a thermal barrier to electron transfer. rsc.orgumb.edu They often exhibit a characteristic intervalence charge transfer (IVCT) band in their optical spectra.
Class III: The electronic coupling is so strong that the electron is completely delocalized over both metal centers, making them indistinguishable. nih.gov The potential energy surface has a single minimum, and there is no barrier to electron transfer. nih.govumb.edu
Most biological [Fe₂S₂]⁺ clusters fall into the Class II category, signifying moderate coupling and largely localized valences. nih.gov Some synthetic model compounds have been described as being on the borderline between Class II and Class III, displaying properties of both localized and delocalized systems. researchgate.netumb.edu
Modulation of Redox Potentials
The redox potential of the [Fe₂S₂]²⁺/⁺ couple is not fixed; it is finely tuned over a wide range, from approximately -450 mV in plant-type ferredoxins to +350 mV in Rieske proteins. libretexts.orgnih.gov This modulation is crucial for their diverse roles in biological electron transport chains and is achieved through a combination of factors related to the cluster's immediate environment. wikipedia.orgnih.gov
Influence of Peripheral Ligands and Coordination Environment
The type of amino acid residues coordinating the iron centers is a primary determinant of the redox potential. In most ferredoxins, the cluster is ligated by four cysteine thiolates. wikipedia.org However, in Rieske proteins, two of the cysteines are replaced by histidine residues. wikipedia.orgnih.gov This change in the coordination sphere is a major reason for the significantly higher redox potentials of Rieske proteins. libretexts.org
The electron-donating or -withdrawing nature of the ligands directly influences the stability of the cluster's oxidation states. nih.gov Ligands that preferentially stabilize the oxidized Fe³⁺ state will lower the redox potential, making the cluster a stronger oxidant. Conversely, ligands that stabilize the reduced Fe²⁺ state will raise the redox potential. nih.gov Synthetic model complexes with various peripheral ligands have confirmed that the electronic properties of the ligands are critical in tuning the cluster's electrochemical properties. libretexts.orgnih.gov Even subtle changes, such as replacing a cysteine with a glutamate or aspartate, can significantly impact redox potential and enzymatic activity. nrel.gov
Table 1: Comparison of Redox Potentials in Different [2Fe-2S] Proteins
| Protein Type | Typical Ligands | Typical Redox Potential Range (mV) |
| Plant-type Ferredoxins | 4 Cysteine | -250 to -450 |
| Rieske Proteins | 2 Cysteine, 2 Histidine | -150 to +350 |
| mitoNEET | 3 Cysteine, 1 Histidine | Varies |
Data compiled from various sources. libretexts.orgnih.gov
Effects of Hydrogen Bonding and Electrostatic Interactions within Protein Scaffolds
The surrounding protein scaffold exerts a powerful influence on the redox potential through electrostatic interactions, particularly hydrogen bonds. nih.govresearchgate.net Hydrogen bonds between backbone amide groups and the sulfur atoms (both inorganic sulfide and cysteine thiolates) of the cluster are a common feature. nih.gov These interactions help to delocalize the negative charge of the cluster, particularly stabilizing the more negatively charged reduced state. nih.govnih.govresearchgate.net
An increased number of hydrogen bonds to the cluster's sulfur atoms generally leads to an increase in the redox potential. nih.govresearchgate.net Theoretical calculations using density functional theory (DFT) have shown that a single hydrogen bond can shift the potential by a significant amount. nih.gov The precise geometry and number of these hydrogen bonds are key factors used by proteins to fine-tune the cluster's potential for its specific biological function. nih.govnih.gov
Solvent and Environmental Polarity Effects
The degree of solvent exposure and the polarity of the local environment around the Fe-S cluster also play a crucial role in modulating redox potential. mdpi.comias.ac.inresearchgate.net A hydrophobic, nonpolar environment, which limits the cluster's access to water, tends to raise the redox potential. researchgate.net This is a key factor contributing to the high potentials observed in High Potential Iron-Sulfur Proteins (HiPIPs). researchgate.net
Conversely, a more polar environment or greater solvent accessibility can preferentially stabilize the more highly charged oxidized [Fe₂S₂]²⁺ state, thereby lowering the redox potential. mdpi.comias.ac.in The dielectric field of a polar solvent can stabilize the reduced state, but the effect of local hydrogen bonds is more pronounced in a hydrophobic environment. mdpi.com Therefore, by controlling the degree of solvent exposure, the protein can exert another layer of control over the cluster's electrochemical properties. nih.gov
Spectroscopic Characterization of Fe₂/s₂ Clusters
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a fundamental technique for the characterization of paramagnetic species, making it exceptionally well-suited for studying the reduced state of the [Fe₂S₂] cluster, which possesses a non-zero electron spin. diva-portal.orgnih.gov
The one-electron reduced form of the [Fe₂S₂] cluster, denoted as [Fe₂S₂]⁺, contains one ferric (Fe³⁺) and one ferrous (Fe²⁺) ion. These high-spin iron centers are antiferromagnetically coupled, resulting in a total electron spin state (S) of ½ for the cluster. nih.gov This S = ½ ground state is EPR-active and typically produces a characteristic rhombic signal in low-temperature EPR spectra. caltech.edu
The appearance of the EPR spectrum is defined by the g-tensor, which describes the interaction of the unpaired electron spin with the external magnetic field. For a species with an S = ½ ground state, the spectrum is characterized by three principal g-values (gₓ, gᵧ, g₂) which are sensitive to the electronic structure and coordination geometry of the cluster. diva-portal.org In many [Fe₂S₂]⁺ clusters, these values are observed near g = 2.00, with variations reflecting the specific environment of the iron-sulfur core. caltech.eduias.ac.in For instance, typical ferredoxin-type signals show g-values around 2.00, 1.95, and 1.92. caltech.edu The average g-value (gₐᵥ) can provide a useful diagnostic parameter.
Table 1: Representative EPR g-values for S = ½ [Fe₂S₂]⁺ Clusters
| Cluster Type/Source | g₁ | g₂ | g₃ | gₐᵥ | Reference |
| Dithionite-reduced AaeFd4 and CpFd | ~2.00 | ~1.95 | ~1.92 | ~1.96 | caltech.edu |
| Diketiminate-supported synthetic cluster | 2.015 | 1.921 | 1.904 | 1.946 | --- |
| N-ligand supported synthetic cluster | --- | --- | --- | ~1.90 | nih.gov |
This table is interactive and can be sorted by column.
EPR spectroscopy exclusively detects species with unpaired electrons, making it a highly selective tool. diva-portal.orgnih.gov The oxidized state of the cluster, [Fe₂S₂]²⁺, consists of two antiferromagnetically coupled high-spin Fe³⁺ ions, resulting in a diamagnetic S = 0 ground state. This state is EPR-silent. Upon reduction to the [Fe₂S₂]⁺ state, the cluster becomes paramagnetic (S = ½) and is readily detected by EPR, typically at cryogenic temperatures to ensure observation of the ground state signal and to manage spin relaxation rates. aps.org
The ability of EPR to discriminate between different oxidation states is crucial for studying electron transfer processes involving [Fe₂S₂] clusters. The appearance of the characteristic S = ½ signal is a definitive indicator of the formation of the reduced, mixed-valence [Fe³⁺-Fe²⁺] state. The intensity of the EPR signal is proportional to the concentration of the paramagnetic species, allowing for quantification of the reduced clusters in a sample. caltech.edu
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that probes the immediate electronic environment of iron nuclei. It is uniquely capable of providing information on all iron sites within a sample, regardless of their oxidation or spin state. aps.org The key parameters derived from Mössbauer spectra are the isomer shift (δ), the quadrupole splitting (ΔEₐ), and magnetic hyperfine interactions.
The isomer shift (δ) is sensitive to the s-electron density at the iron nucleus, which is influenced by the oxidation and spin state of the iron atom as well as the covalency of its bonds. In [Fe₂S₂] clusters, δ values are instrumental in assigning formal oxidation states to the iron centers.
In the oxidized [Fe₂S₂]²⁺ state, both iron atoms are high-spin Fe³⁺. They are electronically equivalent, and the Mössbauer spectrum typically shows a single quadrupole doublet with an isomer shift characteristic of tetrahedral, sulfur-ligated ferric iron. For the reduced [Fe₂S₂]⁺ cluster, which has a mixed-valence [Fe³⁺-Fe²⁺] core, the situation is more complex. The spectrum can be resolved into two distinct quadrupole doublets, corresponding to the ferric and ferrous sites, indicating that the valence is "trapped" on the Mössbauer timescale (~10⁻⁷ s).
The Fe³⁺ site retains an isomer shift similar to that in the oxidized cluster, while the Fe²⁺ site exhibits a significantly larger isomer shift, consistent with the increased d-electron count and consequent lower s-electron density at the nucleus.
Quadrupole splitting (ΔEₐ) arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus (in its I = 3/2 excited state) and a non-spherically symmetric electric field gradient (EFG) at the nucleus. The magnitude of ΔEₐ provides information about the symmetry of the electron charge distribution and the local coordination geometry around the iron atom.
For the high-spin Fe³⁺ ion (with a half-filled 3d⁵ shell), the charge distribution is spherically symmetric, and any observed ΔEₐ is primarily due to asymmetries in the ligand field (the "lattice" contribution). In contrast, high-spin Fe²⁺ (3d⁶) has an asymmetric d-electron distribution, which generates a significant EFG, leading to a much larger quadrupole splitting.
In [Fe₂S₂] clusters, this difference is diagnostic. The oxidized [Fe₂S₂]²⁺ cluster, with two equivalent Fe³⁺ sites, shows a relatively small ΔEₐ. In the reduced [Fe₂S₂]⁺ state, the distinct ferrous site is characterized by a large ΔEₐ (typically > 1.5 mm/s), while the ferric site displays a smaller splitting value. This clear differentiation in quadrupole splitting is a key spectroscopic signature for a valence-trapped mixed-valence [Fe₂S₂]⁺ cluster.
Table 2: Typical Mössbauer Parameters for [Fe₂S₂] Clusters
| Cluster State | Iron Site | Isomer Shift (δ) [mm/s] | Quadrupole Splitting (ΔEₐ) [mm/s] | Reference |
| [Fe₂S₂]²⁺ (Oxidized) | Fe³⁺ | 0.27 - 0.28 | 0.50 - 0.68 | |
| [Fe₂S₂]⁺ (Reduced) | Fe³⁺-like | ~0.48 | ~1.02 | |
| Fe²⁺-like | ~0.68 | ~1.90 |
This table is interactive and can be sorted by column. Values are typical and can vary based on the specific cluster environment.
When a sample is paramagnetic and cooled to very low temperatures (typically below 4.2 K) in the absence of fast electronic relaxation, the interaction between the nuclear magnetic moment and the magnetic field generated by the cluster's own unpaired electrons (the hyperfine field) can be observed. diva-portal.org This magnetic hyperfine interaction, also known as the nuclear Zeeman effect, splits the nuclear energy levels and transforms the simple quadrupole doublet in the Mössbauer spectrum into a complex magnetic pattern, often a six-line spectrum (sextet) for each iron site. caltech.edu
The analysis of these magnetically split spectra can provide the magnitude and sign of the internal magnetic field at each iron nucleus. In a mixed-valence [Fe₂S₂]⁺ cluster, the hyperfine fields at the Fe³⁺ and Fe²⁺ sites are different and have opposite signs, reflecting the antiferromagnetic coupling between the two centers. Applying a small external magnetic field can further resolve the spectral features and help determine the nature of the magnetic coupling within the cluster. nih.gov This detailed analysis provides profound insight into the magnetic and electronic structure of the paramagnetic S = ½ ground state. nih.gov
Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy
Electronic absorption and circular dichroism spectroscopies are fundamental tools for the initial identification and characterization of Fe₂/S₂ clusters in various chemical and biological systems.
The UV-visible absorption spectra of oxidized [2Fe-2S]²⁺ clusters are distinguished by a series of broad and intense absorption bands in the 300–600 nm range. cdnsciencepub.comresearchgate.netnih.gov These features are too intense to be d-d transitions and are assigned as ligand-to-metal charge transfer (LMCT) transitions, specifically originating from the sulfur ligands to the ferric iron centers (S → Fe). cdnsciencepub.comnih.govlibretexts.org For typical [2Fe-2S]²⁺ clusters with cysteine ligation, characteristic absorption maxima are observed around 330 nm, 420 nm, and 450 nm, with a broader, less defined shoulder often appearing between 550 and 600 nm. cdnsciencepub.comnih.gov The bands at approximately 420 nm and 450 nm are considered the most diagnostic features for the presence of a [2Fe-2S]²⁺ core and are primarily attributed to transitions from the bridging sulfide (B99878) ions to the iron d-orbitals (μ-S(n) → Fe(3d)). cdnsciencepub.com The precise energies and intensities of these bands are sensitive to the coordination environment and the specific protein or ligand framework supporting the cluster. cdnsciencepub.com
| Feature | Wavelength Range (nm) | Assignment |
| Band I | ~320-330 | S → Fe Charge Transfer |
| Band II | ~405-420 | S → Fe Charge Transfer (μ-S → Fe) |
| Band III | ~450-460 | S → Fe Charge Transfer (μ-S → Fe) |
| Shoulder | ~515-600 | S → Fe Charge Transfer |
This table presents typical absorption maxima for oxidized [2Fe-2S]²⁺ clusters. Data compiled from sources. cdnsciencepub.comresearchgate.netnih.gov
Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly sensitive to the chiral environment of the Fe₂/S₂ cluster imposed by the surrounding protein or ligand scaffold. nih.gov The CD spectra of [2Fe-2S]²⁺ clusters typically show distinct features in the visible region, often with positive bands near 450 nm and 550 nm, which can be used to monitor the cluster's integrity, ligation changes, and transfer between different protein scaffolds. cdnsciencepub.comnih.govnih.gov
The electronic transitions between the d-orbitals of the iron centers (d-d transitions) are formally Laporte-forbidden and, as a result, are significantly weaker than the LMCT bands. libretexts.org In the absorption spectra of Fe₂/S₂ clusters, these weak d-d bands are typically obscured by the intense, broad charge-transfer absorptions, making them difficult to observe and assign definitively using standard UV-Vis spectroscopy.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)
X-ray absorption and emission techniques are powerful element-specific probes that provide direct information about the oxidation state of the iron atoms and the covalent character of the iron-sulfur bonds. nih.govacs.org
Iron K-edge XAS is highly effective for determining the oxidation states of the iron centers within the Fe₂/S₂ core. nih.gov The energy of the main absorption edge (the "rising edge") shifts to lower energy as the oxidation state of the iron decreases. For instance, a one-electron reduction of an iron center typically results in a decrease of approximately 1-2 eV in the rising edge position. nih.gov A systematic study of a model complex series, [L₂Fe₂S₂]ⁿ (where n = 2-, 3-, 4-), demonstrated a total shift of ~1.2 eV in the rising edge upon two-electron reduction from the diferric ([Fe³⁺Fe³⁺]) to the diferrous ([Fe²⁺Fe²⁺]) state. nih.gov
More detailed information is contained in the pre-edge region of the spectrum, which arises from the formally forbidden 1s → 3d transition. acs.org The intensity and energy of this pre-edge feature are sensitive to both the oxidation state and the coordination geometry of the iron site. acs.org Careful analysis of the Fe K-edge pre-edge and main-edge energies allows for the differentiation between localized and delocalized valence states in mixed-valence [Fe²⁺Fe³⁺] clusters. acs.org
| Cluster State | Formal Iron Oxidation States | Fe K-edge Position | Pre-edge Feature |
| Diferric | Fe³⁺, Fe³⁺ | Highest Energy | Distinct intensity and energy |
| Mixed-Valent | Fe²⁵⁺, Fe²⁵⁺ (delocalized) | Intermediate Energy | Changes reflect delocalization |
| Diferrous | Fe²⁺, Fe²⁺ | Lowest Energy (~1.2 eV shift from diferric) | Distinct from oxidized forms |
This table summarizes the general trends in Fe K-edge XAS for a series of [L₂Fe₂S₂]ⁿ model complexes. Data compiled from sources. nih.govacs.orgacs.org
Sulfur K-edge XAS provides complementary information by directly probing the electronic structure of the sulfur ligands. The energy of the S K-edge is a sensitive indicator of the effective nuclear charge on the sulfur atoms, which is modulated by the covalency of the Fe-S bonds. nih.govacs.org A more covalent Fe-S interaction results in greater charge donation from the sulfur to the iron, making the sulfur appear more "oxidized" and shifting its absorption edge to a higher energy. nih.govacs.org In the [L₂Fe₂S₂]ⁿ series, the diferric form exhibits the highest S K-edge energy, which decreases progressively upon reduction to the mixed-valent and diferrous states, reflecting the decrease in Fe-S covalency. nih.gov
By combining data from both Fe and S K-edge XAS, it is possible to quantify the relative shifts in the redox-active molecular orbitals of the cluster. acs.org X-ray Emission Spectroscopy (XES), particularly Fe Kβ valence-to-core (VtC) XES, can also probe the electronic structure. However, for Fe₂/S₂ systems, the information from the Fe Kβ mainline emission is often limited due to canceling effects of covalency and spin state changes upon reduction. nih.govacs.org
Vibrational Spectroscopy (e.g., Resonance Raman Spectroscopy)
Vibrational spectroscopy, particularly Resonance Raman (RR) spectroscopy, is an exceptionally powerful technique for investigating the specific Fe-S bonding interactions within the Fe₂/S₂ core. nih.gov By tuning the excitation laser wavelength to coincide with one of the S→Fe LMCT bands, the vibrational modes associated with the Fe-S bonds are selectively enhanced, allowing them to be observed with high sensitivity in the low-frequency region (200–450 cm⁻¹). nih.gov
The RR spectra of [2Fe-2S]²⁺ clusters are complex, exhibiting multiple bands corresponding to stretching modes of the bridging (Fe-Sᵇ) and terminal (Fe-Sᵗ) sulfur ligands. acs.orgnih.gov For clusters with idealized D₂h symmetry, four distinct Fe-S stretching modes are expected to be Raman active. nih.gov The exact frequencies of these modes are sensitive to the protein environment, including hydrogen bonding and geometric constraints. acs.org Isotopic substitution, such as replacing natural sulfur with ³⁴S, is a critical tool for definitively assigning these vibrational modes, as the heavier isotope causes a predictable downward shift in the frequency of the corresponding stretching bands. acs.org
| Mode Assignment (D₂h symmetry) | Frequency Range (cm⁻¹) | Description |
| B₃ᵤ | ~280-290 | Terminal Fe-Sᵗ stretch |
| B₁₉ | ~320-340 | Bridging Fe-Sᵇ stretch |
| A₉ | ~338-358 | Terminal Fe-Sᵗ stretch |
| A₉ | ~390-421 | Bridging Fe-Sᵇ stretch |
This table presents a typical range of observed frequencies and assignments for all-cysteine ligated [2Fe-2S]²⁺ clusters. Data compiled from sources. cdnsciencepub.comnih.govnih.gov
Upon reduction to the [2Fe-2S]⁺ state, the Fe-S stretching frequencies shift to lower values by 15-40 cm⁻¹, reflecting the weakening of the Fe-S bonds due to the addition of an electron into an antibonding orbital. cdnsciencepub.com
Reactivity and Mechanistic Studies of Fe₂/s₂ Clusters
Electron Transfer Mechanisms
Electron transfer (ET) is a cornerstone of the function of [2Fe-2S] clusters. These reactions can occur between the cluster and another molecule (intermolecular) or within a larger protein complex (intramolecular). The kinetics and mechanisms of these processes are finely tuned by the protein environment to suit their specific biological roles.
Intermolecular electron transfer involves the movement of an electron between the [2Fe-2S] cluster and a separate redox partner. The rates of these reactions are critical for the efficiency of metabolic pathways. Studies on synthetic analogues of [2Fe-2S] clusters provide valuable insights into these kinetics.
Research on bis-benzimidazolate-ligated [2Fe-2S] clusters, which model the coordination environment of Rieske and mitoNEET proteins, has allowed for the determination of self-exchange rate constants. The self-exchange reaction, where an electron is transferred between the oxidized and reduced forms of the same compound, is a fundamental measure of a molecule's intrinsic electron transfer reactivity. For the synthetic cluster pair [Fe₂S₂(Prbbim)₂]²⁻ and [Fe₂S₂(Prbbim)₂]³⁻, the intermolecular electron transfer self-exchange rate constant was determined to be (1.20 ± 0.06) × 10⁵ M⁻¹ s⁻¹ at 26 °C. acs.org This rate is approximately an order of magnitude slower than that observed for larger [4Fe-4S] clusters, suggesting that the rate of intermolecular electron transfer is influenced by the size of the iron-sulfur cluster. acs.org
| Fe/S Cluster Type | Reaction | Rate Constant (M⁻¹ s⁻¹) | Temperature (°C) | Reference |
|---|---|---|---|---|
| [2Fe-2S] | [Fe₂S₂(Prbbim)₂]²⁻/³⁻ Self-Exchange | (1.20 ± 0.06) × 10⁵ | 26 | acs.org |
| [4Fe-4S] | Self-Exchange (General) | ~10⁶ | Not Specified | acs.org |
In many biological systems, [2Fe-2S] clusters are part of larger protein complexes and transfer electrons over significant distances between different redox centers. A prime example is the Rieske iron-sulfur protein, a key component of the cytochrome bc₁ and b₆f complexes involved in respiration and photosynthesis. nih.gov
The Rieske protein features a mobile head domain containing the [2Fe-2S] cluster. This domain physically moves to shuttle electrons between two different sites within the complex: the quinol oxidation (Qo) site near cytochrome b and the cytochrome c₁ (or cytochrome f) reduction site. nih.gov This movement is essential for the intramolecular electron transfer that bridges a significant gap between the other cofactors in the complex. nih.gov The electron transfer mechanism is often described as a bifurcated Q-cycle, where the Rieske protein acts as a crucial electron and proton carrier. nih.gov The conformational changes in the Rieske protein, influenced by its redox state and ligand binding, are critical for facilitating its movement and ensuring efficient electron transfer between these sites. nih.gov
Proton-Coupled Electron Transfer (PCET) Reactions
In many reactions involving [2Fe-2S] clusters, the transfer of an electron is coupled to the transfer of a proton. This process, known as Proton-Coupled Electron Transfer (PCET), is fundamental to managing the redox potentials of the cluster and is central to the function of Rieske proteins.
Rieske-type [2Fe-2S] clusters are distinguished from typical ferredoxins by their unique coordination: one iron atom is ligated by two cysteine residues, while the other is coordinated by two histidine residues. nih.gov This histidine ligation is functionally significant as it allows the cluster's redox potential to be dependent on pH. nih.gov The imidazole (B134444) side chains of the histidine ligands can be protonated or deprotonated, and this protonation state is coupled to the redox state of the iron-sulfur cluster. nih.gov
Upon reduction of the cluster (from the Fe³⁺-Fe³⁺ state to the Fe³⁺-Fe²⁺ state), the pKa values of the coordinating histidines increase significantly. For instance, NMR studies on a Rieske protein showed a change in the histidines' pKa from around 7.4/9.1 in the oxidized state to about 12.5 in the reduced state. nih.gov This means that at physiological pH, the reduction of the cluster is coupled with the uptake of a proton by one of the histidine ligands.
This PCET mechanism serves as a form of "redox gating". nih.gov The reduction of the cluster and its concurrent protonation can induce conformational changes in the protein. nih.gov In bacterial oxygenase enzymes, these structural changes act as a gate, controlling substrate access to the active site. nih.gov In the Q-cycle of respiratory and photosynthetic electron transport chains, the movement of the Rieske protein domain is triggered by the PCET event, ensuring that electrons are transferred in a controlled and sequential manner to prevent short-circuits and the formation of reactive oxygen species. acs.org The process can be described as a concerted proton-electron transfer (CPET), where the proton and electron are transferred in a single kinetic step. acs.org
| Protein/Model | Redox State of [2Fe-2S] Cluster | Histidine pKa Values | Reference |
|---|---|---|---|
| Rieske Protein (NMR Study) | Oxidized (Fe³⁺/Fe³⁺) | ~7.4 / 9.1 | nih.gov |
| Reduced (Fe³⁺/Fe²⁺) | ~12.5 | nih.gov |
Small Molecule Interactions and Activation
Beyond their roles in electron transfer, iron-sulfur clusters can also interact with and activate small molecules. The reactivity of the iron sites makes them suitable for binding substrates, a feature that is being explored in the context of synthetic analogues for complex chemical transformations.
The activation of dinitrogen (N₂), a molecule with a very strong triple bond, is a significant challenge in chemistry. While the industrial Haber-Bosch process requires harsh conditions, the nitrogenase enzyme, which contains complex iron-sulfur clusters, performs this reaction at ambient temperature and pressure. Inspired by this, researchers have investigated the ability of simpler synthetic iron-sulfur clusters to bind and activate N₂.
Although no naturally occurring [2Fe-2S] cluster is known to bind N₂, synthetic chemistry has demonstrated its feasibility. A significant breakthrough was the synthesis of a diferric [2Fe-2S] cluster supported by redox-active o-phenylenediamide ligands. nih.gov This functionalized cluster was found to be a catalyst for the silylation of dinitrogen, producing up to 88 equivalents of silylamine per iron center. nih.gov This reactivity stems from the ability of the ligand and the [2Fe-2S] core to store and transfer multiple electrons, which are necessary to weaken the N≡N triple bond. nih.gov
Other research has shown that upon chemical reduction, a synthetic iron complex with a sulfur-rich coordination sphere can break an Fe-S bond to create a coordination site for N₂. lsu.edu The resulting complex features a significantly weakened N-N bond, providing a model for how N₂ might bind to the iron-sulfur core of nitrogenase. lsu.edu These findings demonstrate that even the simplest [2Fe-2S] core, when placed in the correct electronic and steric environment, can participate in the challenging chemistry of dinitrogen activation.
Interactions with Nitric Oxide (NO) and Carbon Monoxide (CO)
The reactivity of [2Fe-2S] clusters with small gaseous molecules, particularly nitric oxide (NO) and carbon monoxide (CO), is of significant biological interest due to the roles these gases play in cellular signaling and toxicity.
Nitric Oxide (NO):
[2Fe-2S] clusters are highly susceptible to modification and degradation by nitric oxide. researchgate.net The interaction of NO with these clusters often leads to the breakdown of the cluster structure and the formation of dinitrosyl iron complexes (DNICs). acs.orgacs.org In these reactions, the bridging sulfide (B99878) ligands can be reductively eliminated as elemental sulfur. acs.orgacs.org The general reaction of excess NO with a [Fe₂S₂(SR)₄]²⁻ cluster results in the formation of [Fe(NO)₂(SR)₂]⁻. acs.orgacs.org
The specific products of the reaction between [2Fe-2S] clusters and NO can be influenced by the surrounding environment, such as the acidity. In an acidic environment, the degradation of a [2Fe-2S] cluster by NO can yield a mononitrosyliron complex (MNIC) and hydrogen sulfide (H₂S), in addition to elemental sulfur. nih.gov This highlights a potential link between the chemistries of two important biological signaling molecules, NO and H₂S, mediated by iron-sulfur clusters.
In some proteins, the interaction with NO is a reversible process and serves a regulatory function. For instance, the reduced [2Fe-2S] cluster in the human mitochondrial protein Miner2 can bind nitric oxide without the cluster being disrupted. nih.gov Similarly, the reduced [2Fe-2S] cluster in mitoNEET can bind NO, which inhibits its electron transfer activity. nih.gov This reversible binding suggests a mechanism for NO-mediated regulation of mitochondrial functions. nih.govnih.gov
Carbon Monoxide (CO):
The interaction of carbon monoxide with [2Fe-2S] clusters is less extensively characterized than that of nitric oxide. CO is a known inhibitor of nitrogenase activity, where it binds to the iron-molybdenum cofactor (FeMoco). pnas.org Synthetic models of iron-sulfur clusters have been used to study CO binding. These studies have shown that terminal CO coordination to an iron center in a cluster can lead to a high degree of CO activation, as evidenced by a low CO stretching frequency in infrared spectroscopy. lsu.eduresearchgate.net The level of CO activation can be influenced by the electronic structure of the cluster and interactions with other ions. lsu.eduresearchgate.net While much of the research on CO interaction with iron-sulfur clusters has focused on more complex clusters like those in nitrogenase, it provides a basis for understanding the potential interactions with the simpler [2Fe-2S] core.
| Reactant Cluster | Conditions | Major Products | Reference |
|---|---|---|---|
| [Fe₂S₂(SR)₄]²⁻ | Excess NO(g) | Dinitrosyl iron complex [Fe(NO)₂(SR)₂]⁻, Elemental Sulfur (S) | acs.orgacs.org |
| (Et₄N)₂[Fe₂S₂Cl₄] | NO(g) followed by HCl | Mononitrosyliron complex (Et₄N)[Fe(NO)Cl₃], Elemental Sulfur (S), Hydrogen Sulfide (H₂S) | nih.gov |
| Reduced [2Fe-2S] cluster in Miner2 | Anaerobic, excess NO | NO-bound [2Fe-2S] cluster (no disruption) | nih.gov |
| Reduced [2Fe-2S] cluster in mitoNEET | Anaerobic | NO-bound [2Fe-2S] cluster (no disruption) | nih.gov |
Sensitivity and Reactivity with Molecular Oxygen (O₂)
Iron-sulfur clusters are generally sensitive to molecular oxygen (O₂) and reactive oxygen species (ROS), which can lead to oxidative degradation of the cluster. lsu.edu This reactivity is a significant factor in the biology of Fe-S proteins, influencing their stability and function in aerobic environments. acs.org
The oxidation of a [2Fe-2S] cluster by O₂ can destabilize its structure, potentially leading to the release of iron and sulfide and the disassembly of the cluster. acs.org This process can impair the function of the protein by destroying its essential cofactor. acs.org For example, in the fumarate (B1241708) and nitrate (B79036) reduction (FNR) regulator protein, an oxygen-labile [4Fe-4S] cluster is converted to a more oxygen-stable [2Fe-2S] cluster in the presence of oxygen, which in turn modulates its gene regulatory activity. researchgate.net
The sensitivity of [2Fe-2S] clusters to oxygen is not uniform and can be influenced by the protein environment, including the charge and spin states of the cluster and its physical protection by the protein scaffold. acs.org Some proteins have evolved to utilize the oxygen sensitivity of their [2Fe-2S] clusters as a sensing mechanism. For instance, the [2Fe-2S] cluster of the transcription factor SoxR is activated by reversible one-electron oxidation, which can be initiated by superoxide (B77818) (O₂⁻), a reactive oxygen species. pnas.org This allows the protein to sense oxidative stress and trigger a defensive response. pnas.org
The outer mitochondrial membrane protein mitoNEET (also known as CISD1) contains a [2Fe-2S] cluster and is considered a redox-sensitive regulator. acs.org The oxidation state of its cluster, influenced by the cellular redox environment and oxygen levels, may regulate its function in transferring the cluster to other proteins. acs.org
| Protein/System | Effect of O₂/ROS | Functional Consequence | Reference |
|---|---|---|---|
| General [2Fe-2S] clusters | Oxidative degradation, cluster disassembly | Loss of protein function | acs.orglsu.edu |
| FNR regulator (conversion from [4Fe-4S]) | Formation of a [2Fe-2S] cluster from a [4Fe-4S] cluster | Modulation of DNA binding and gene regulation | researchgate.net |
| SoxR transcription factor | One-electron oxidation of the [2Fe-2S] cluster by superoxide | Activation of transcriptional regulation for oxidative stress response | pnas.org |
| mitoNEET (CISD1) | Oxidation of the [2Fe-2S] cluster | Potential regulation of cluster transfer to other proteins | acs.org |
Catalytic Functions (Mechanistic Aspects)
Lewis Acid Catalysis (e.g., Aconitase Mechanism)
While the canonical example of an iron-sulfur cluster acting as a Lewis acid in catalysis is the [4Fe-4S] cluster of aconitase, the principle extends to other Fe-S-containing enzymes. In this mechanism, a specific iron atom of the cluster that is not coordinated by a cysteine residue is available to bind a substrate. This iron atom acts as a Lewis acid, accepting an electron pair from a hydroxyl group of the substrate.
In the case of mitochondrial aconitase, the enzyme catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate. lsu.edu The active form of the enzyme contains a [4Fe-4S] cluster. lsu.edu A labile iron atom (Feα) in this cluster coordinates to a carboxyl group and the hydroxyl group of the citrate substrate. lsu.edu This interaction facilitates the elimination of a water molecule by acting as a Lewis acid to activate the hydroxyl group, leading to the formation of the intermediate cis-aconitate. lsu.edu A subsequent, stereospecific rehydration of the intermediate, also catalyzed by the enzyme, yields isocitrate. nih.gov Although early studies had considered the possibility of a binuclear cluster in aconitase, it is now established that the active form contains a [4Fe-4S] cluster. acs.org
While aconitase utilizes a [4Fe-4S] cluster, other dehydratases, such as dihydroxyacid dehydratase (DHAD) from certain organisms, contain a [2Fe-2S] cluster that is proposed to function in a similar Lewis acid catalytic mechanism to activate a hydroxyl group of the substrate. nih.gov
Radical Generation (e.g., S-Adenosylmethionine (SAM) Enzymes)
The radical S-adenosylmethionine (SAM) superfamily of enzymes catalyzes a vast array of biochemical reactions initiated by a radical mechanism. The canonical radical SAM enzymes contain a [4Fe-4S] cluster that is essential for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•). nih.govlsu.edu This radical then initiates catalysis by abstracting a hydrogen atom from a substrate. acs.org
While the primary catalytic cluster for radical generation is a [4Fe-4S] cluster, some radical SAM enzymes contain additional, auxiliary iron-sulfur clusters, which can include [2Fe-2S] clusters. acs.orgnih.gov The role of these auxiliary clusters can vary. In some instances, such as in biotin (B1667282) synthase, a [2Fe-2S] cluster is involved in the sulfur insertion step of the reaction, acting as a sulfur donor, which leads to the destruction of this cluster during each catalytic cycle. nih.gov
Redox Cycling in Enzymatic Transformations
[2Fe-2S] clusters are quintessential mediators of electron transfer in a wide range of biological redox reactions. acs.org Their ability to undergo reversible one-electron redox cycling between the oxidized [2Fe-2S]²⁺ (diferric) state and the reduced [2Fe-2S]⁺ (mixed-valence Fe²⁺/Fe³⁺) state allows them to function as electron carriers. mdpi.com
Ferredoxins are a prominent class of small, soluble proteins that contain [2Fe-2S] clusters and participate in numerous metabolic pathways. acs.orgnih.gov In photosynthesis, for example, chloroplast-type ferredoxins accept electrons from photosystem I and transfer them to various enzymes, including ferredoxin-NADP⁺ reductase for the production of NADPH. acs.orgnih.gov
The redox potential of [2Fe-2S] clusters is a critical determinant of their function and can vary significantly depending on the protein environment. For typical ferredoxins, the redox potential is in the range of -450 to -200 mV. acs.org However, in Rieske-type [2Fe-2S] proteins, where two of the cysteine ligands are replaced by histidines, the redox potential is much more positive, ranging from -100 to +300 mV. acs.org This tuning of the redox potential allows [2Fe-2S] clusters to participate in a wide variety of electron transfer chains.
In mitochondrial respiration, a Rieske-type [2Fe-2S] cluster is a key component of Complex III (cytochrome bc₁ complex), where it accepts an electron from ubiquinol (B23937) and transfers it to cytochrome c₁. nih.gov [2Fe-2S] clusters are also found in other respiratory complexes, such as Complex II (succinate dehydrogenase), where they form part of an electron transfer chain from FADH₂ to ubiquinone. nih.gov Additionally, [2Fe-2S] clusters are involved in the biosynthesis of other iron-sulfur clusters, where a ferredoxin provides the necessary electrons for the assembly process. nih.govnih.gov
| Protein Type | Example Organism/Protein | Redox Potential (Em, mV vs. SHE) | Reference |
|---|---|---|---|
| Plant-type Ferredoxin | Nostoc sp. PCC 7119 | -399 | acs.org |
| Thioredoxin-like Ferredoxin | Burkholderia cepacia | -168 | acs.org |
| Rieske Protein | Bovine mitochondrial Complex III | +280 | acs.org |
| SoxR | Escherichia coli | -285 | researchgate.net |
| Adrenodoxin | Bovine | -270 | nih.gov |
Cluster Repair and Degradation Chemistry
The inherent reactivity of [2Fe-2S] clusters, particularly with species like nitric oxide and molecular oxygen, necessitates cellular mechanisms for their repair and, in cases of irreversible damage, their degradation and recycling.
Degradation:
As discussed previously, NO can degrade [2Fe-2S] clusters to form dinitrosyl iron complexes (DNICs). acs.orgacs.org This process involves the breakdown of the cluster core and can lead to the loss of protein function. acs.org The degradation products can vary depending on the conditions; for instance, in an acidic environment, NO-mediated degradation can also produce mononitrosyl iron complexes and hydrogen sulfide. acs.orgnih.gov
Oxidative stress is another major cause of [2Fe-2S] cluster degradation. Reactive oxygen species can damage the cluster, leading to the release of iron, which can participate in Fenton chemistry to generate highly damaging hydroxyl radicals. nih.govwikipedia.org In some cases, the degradation is a regulated process, such as the conversion of a [4Fe-4S] cluster to a [2Fe-2S] cluster in the FNR protein upon exposure to oxygen. pnas.orgnih.gov In the case of biotin synthase, the catalytic cycle itself involves the sacrificial destruction of a [2Fe-2S] cluster, which then needs to be reassembled for subsequent turnovers. nih.gov
Repair:
Cells possess sophisticated machinery to repair damaged iron-sulfur clusters. The repair of NO-modified [2Fe-2S] clusters has been observed both in vivo and in vitro. For example, the dinitrosyl iron complex formed on ferredoxin can be converted back to a functional [2Fe-2S] cluster. researchgate.netlsu.edu This repair can be facilitated by the cysteine desulfurase enzyme IscS, which, in the presence of L-cysteine, can reassemble the cluster without the need for an external source of iron, suggesting that the iron from the DNIC is recycled. researchgate.netlsu.edu
Synthetic studies have provided insights into the chemical principles of this repair process. It has been shown that mononitrosyl iron complexes can be converted into [2Fe-2S] clusters by the action of cysteine analogues alone. acs.org The mechanism involves the coordination of the cysteine analogue to the iron center, which promotes the release of NO and subsequent C-S bond cleavage to provide the sulfide for cluster formation. acs.org
The general iron-sulfur cluster biogenesis systems, such as the ISC (iron-sulfur cluster) and SUF (sulfur mobilization) machineries, are also implicated in the repair of damaged clusters. nih.govresearchgate.net These systems can provide the necessary iron and sulfur components to reassemble clusters on proteins that have lost their cofactors due to oxidative or other forms of damage. For instance, in biotin synthase, it is proposed that the ISC or SUF systems mediate the reassembly of the [2Fe-2S] cluster after its catalytic destruction. nih.gov
| Process | Agent/Cause | Products/Consequences | Repair Mechanism | Key Repair Components | Reference |
|---|---|---|---|---|---|
| Nitrosylation | Nitric Oxide (NO) | Dinitrosyl iron complexes (DNICs), Mononitrosyl iron complexes (MNICs) | Reassembly from DNIC/MNIC | Cysteine desulfurase (IscS), L-cysteine | researchgate.netacs.orgacs.orglsu.edu |
| Oxidative Damage | Molecular Oxygen (O₂), Reactive Oxygen Species (ROS) | Cluster disassembly, iron release | General Fe-S cluster biogenesis pathways | ISC and SUF machinery | nih.govnih.govresearchgate.net |
| Catalytic Turnover | Enzymatic reaction (e.g., Biotin Synthase) | Sacrificial destruction of the cluster | Reassembly by biogenesis systems | ISC and SUF machinery | nih.gov |
Theoretical and Computational Chemistry Approaches to Fe₂/s₂ Clusters
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational tool for studying Fe₂/S₂ clusters due to its favorable balance of computational cost and accuracy. It is particularly effective for systems with a single-configuration ground state. However, for the multiconfigurational character often found in iron-sulfur clusters, a broken-symmetry (BS) DFT approach is frequently employed to approximate the electronic structure of spin-coupled systems. osti.gov
DFT calculations are instrumental in elucidating the electronic structure of Fe₂/S₂ clusters. For instance, in a study of the unique Fe₂S₂ cluster in the hydrogenase maturase enzyme HydE, which features an unprecedented cysteinepersulfide (CysSS⁻) coordination, geometry-optimized DFT calculations were used to describe its electronic properties. acs.org These calculations revealed that the CysSS⁻ ligand can act as both a donor and an acceptor due to its S-S π* (occupied) and S-S σ* (unoccupied) orbitals, with significant back-bonding observed between the cluster and the S-S σ* orbital. acs.orgnih.gov
The spin density distribution is a key aspect of the electronic structure of these clusters. In calculations on (FeS)₁₂ clusters, it was found that after adsorbing a CO molecule, the spin density on the active Fe atoms changes. For the Fe₂S₂CO cluster, the spin density on the Fe atom increased compared to the bare Fe₂S₂ cluster, making it more active for the adsorption of an H₂ molecule. researchgate.net The distribution of spin density can influence the reactivity of the cluster, with electrons often being localized on the Fe sites, marking them as the most active centers. researchgate.net
The choice of basis set can significantly impact the calculated spin density distribution. Studies have shown that both geometry and spin density are sensitive to the size of the basis set used in the calculations. acs.org
A crucial application of DFT, particularly the broken-symmetry approach, is the prediction of magnetic coupling parameters, often represented by the Heisenberg exchange coupling constant (J). The BS-DFT approach can provide a realistic description of the Heisenberg spin coupling in Fe₂S₂ clusters. researchgate.net For homovalent [Fe₂X₂]²⁺ (X = S, Se) clusters, S-to-Se substitution was found to reduce the antiferromagnetic Heisenberg exchange coupling constant J by about 10%. uni-bonn.de In mixed-valent [Fe₂X₂]¹⁺ clusters, this substitution led to a more significant decrease of about 50%. uni-bonn.de
However, standard DFT functionals can sometimes fail to accurately predict magnetic coupling. For instance, in the all-ferrous Fe₂S₂ cluster, local functionals incorrectly predict a positive (ferromagnetic) exchange coupling, contrary to experimental and higher-level calculations. rsc.org The introduction of a Hubbard U term (DFT+U) can correct this, yielding the expected negative (antiferromagnetic) J value. rsc.org The choice of functional is critical, with studies indicating that functionals like r²SCAN, B97-D3, TPSSh, and B3LYP* provide better results for the electronic structure of spin-coupled [2Fe-2S] complexes. osti.gov
The table below presents a selection of calculated magnetic coupling constants (J) for various Fe₂/S₂ clusters from different theoretical studies.
| Cluster/System | Method | Calculated J (cm⁻¹) | Reference |
|---|---|---|---|
| [Fe₂S₂]²⁺ (homovalent) | DFT | Reduced by ~10% upon S→Se substitution | uni-bonn.de |
| [Fe₂S₂]¹⁺ (mixed-valent) | DFT | Reduced by ~50% upon S→Se substitution | uni-bonn.de |
| Aqueous Fe₂S₂ (all-ferrous) | DFT+U (U=5 eV) | Negative (antiferromagnetic) | rsc.org |
| [Fe₂S₂(SCH₃)₄]³⁻ | DMRG fit | ~98 | usp.br |
DFT methods are widely used for geometry optimization of Fe₂/S₂ clusters. Broken-symmetry DFT has been shown to correctly predict the experimental geometries of these clusters, particularly for low spin multiplicities. osti.govacs.orgpnnl.gov For example, geometry-optimized DFT calculations on the Fe₂S₂ cluster in HydE provided insights into its stable minimum structure, although the optimized bond lengths showed some variation from the crystal structure data. acs.org
The energetics of these clusters, including relative energies of different isomers and electronic states, have been determined using DFT with functionals like B3LYP. researchgate.net These calculations have shown good agreement with available experimental data for bond dissociation energies, ionization energies, and electron affinities, with mean absolute deviations of 0.18, 0.31, and 0.20 eV, respectively. researchgate.net
However, it is noted that dynamical electron correlation is important for accurately predicting the geometry of these complexes. osti.govacs.orgpnnl.gov While BS-DFT performs well for geometries, it can significantly overestimate the energy difference between low and high-spin electronic states. osti.govacs.orgpnnl.gov
The following table summarizes key geometric parameters for a model Fe₂S₂ cluster optimized with different computational methods.
| Parameter | Method | Value (Å) | Reference |
|---|---|---|---|
| Fe-S (bridging) | DFT (BP86/6-311g) | 2.19 | acs.org |
| Fe-S (thiolate) | DFT (BP86/6-311g) | 2.33 | acs.org |
| Fe-N | DFT (BP86/6-311g*) | 2.05 | acs.org |
Multireference Quantum Chemical Methods (e.g., CASSCF, MRMP)
For systems with significant multiconfigurational character, such as Fe₂/S₂ clusters, multireference quantum chemical methods are often necessary for an accurate description of their electronic structure. These methods explicitly account for the static correlation arising from near-degenerate electronic states.
Strong electron correlation is a hallmark of iron-sulfur clusters, arising from the coupling of the 3d-electrons of the two iron atoms. researchgate.net Multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are designed to capture this static correlation. researchgate.net In CASSCF, a specific set of active electrons and orbitals are chosen to be treated with a full configuration interaction approach. For Fe₂S₂ clusters, the active space typically includes the iron 3d orbitals and the electrons occupying them. osti.gov
While CASSCF effectively treats static correlation, it often underestimates the energy difference between low and high-spin states because it misses dynamic correlation. osti.govacs.orgpnnl.gov To account for dynamic correlation, methods like Multireference Møller-Plesset second-order perturbation theory (MRMP) or N-electron valence state perturbation theory (NEVPT2) are applied on top of a CASSCF wavefunction. osti.govnih.gov The dynamic electron correlation effect has been found to be crucial for accurately estimating the spin interaction between the Fe ions. nih.gov Studies have shown that NEVPT2 provides reliable energetics, and methods like the linearized integrand approximation of adiabatic connection (AC0) can achieve NEVPT2 quality with the advantage of using larger active spaces. osti.gov
Multireference methods are also well-suited for the calculation of electronically excited states. researchgate.net For Fe₂/S₂ clusters, the experimental UV-Vis spectra show characteristic bands that are attributed to charge transfer excitations. researchgate.net Calculating these excited states is challenging due to the antiferromagnetic coupling and high covalency of the Fe-S bonds. researchgate.net
Methods like CASSCF and multireference configuration interaction (MRCI) can be employed to compute the electronic spectra. For instance, in a study of the [Fe₂S₂(SMe)₄]²⁻ biomimetic compound, configuration interaction methods were used to study the nature of the excited states in detail. researchgate.net By systematically extending the donor orbital space in the calculations, it was shown that the key excitations in the 300–800 nm range are of Fe 3d ← (μ-S) character. researchgate.net State-averaged CASSCF calculations followed by MRCI can be used to investigate potential energy surfaces for valence excited states. acs.org
Modeling Environmental and Protein Effects
The chemical reactivity and physical properties of Fe₂S₂ clusters are profoundly influenced by their surrounding environment, whether it be a solvent or the intricate matrix of a protein. pnnl.gov Computational chemistry provides indispensable tools to dissect these interactions, offering insights that are often difficult to obtain through experimental methods alone. These approaches allow for a detailed understanding of how the environment modulates the electronic structure, stability, and function of the cluster. pnnl.govosti.gov
Continuum Solvation Models (e.g., RISM-SCF)
Continuum solvation models represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to approximate the bulk effects of solvation. usp.br Among these, the Reference Interaction Site Model Self-Consistent Field (RISM-SCF) theory is a particularly sophisticated approach. It combines a statistical mechanical description of the solvent's molecular distribution with quantum mechanical calculations of the solute's electronic structure. nih.gov This method goes beyond simple dielectric continuum models by considering the specific atomic sites of the solvent molecules, thus providing a more structured and realistic picture of the solvent environment. rsc.org
A notable application of the RISM-SCF method, combined with multireference second-order Møller-Plesset perturbation theory (MRMP), has been in the study of [Fe₂S₂(SCH₃)₄]²⁻/³⁻ clusters in dimethyl sulfoxide (B87167) (DMSO) solution. nih.gov This work successfully calculated the electronic structures and redox potentials, finding results that align well with experimental data. nih.gov The study also modeled the free energy curves for the reduction process, calculating an activation barrier of 7.4 kcal/mol, which suggests an efficient reaction in DMSO. nih.gov This demonstrates the power of RISM-SCF in capturing the influence of solvent fluctuations on reaction energetics. nih.gov
While powerful, continuum models like RISM-SCF and the Conductor-like Screening Model (COSMO) have limitations. They can effectively capture the electrostatic component of solvation but may not fully account for specific, short-range interactions like hydrogen bonding, which can be crucial in protein environments. usp.brrsc.org
Explicit Solvation and Protein Environment Simulations
To capture the specific, directional interactions that continuum models might miss, computational chemists employ methods that explicitly include individual solvent molecules and the surrounding protein atoms. The predominant approach in this area is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. acs.orglu.se
In QM/MM simulations, the system is partitioned into two regions:
The QM Region: The Fe₂S₂ cluster and its immediate coordinating ligands (e.g., cysteine side chains) are treated with high-level quantum mechanical methods. This allows for an accurate description of the electronic structure, bond breaking and formation, and charge transfer within the reactive center. nih.gov
The MM Region: The rest of the protein and the surrounding solvent molecules are treated using classical molecular mechanics force fields. This makes the calculation computationally tractable while still accounting for the steric and electrostatic influence of the larger environment. nih.govnih.gov
All-atom molecular dynamics (MD) simulations based on carefully parameterized force fields are also used to study the dynamics and structural stability of Fe₂S₂ cluster-containing proteins in explicit solvent. acs.orgfz-juelich.de These simulations can reveal how the protein structure fluctuates and how water molecules interact with the cluster and its ligands, providing insights into mechanisms of cluster stability and transfer. nih.govacs.org For instance, MD simulations have been used to identify key residues that influence the pH sensitivity and stability of the [2Fe-2S] cluster in NEET proteins by controlling the hydration of histidine ligands. nih.govacs.org
| Method | Description | Strengths | Limitations | Typical Application |
|---|---|---|---|---|
| Continuum Solvation (e.g., RISM-SCF, COSMO) | Solvent is treated as a continuous medium with a specific dielectric constant. RISM-SCF incorporates a more structured solvent description. nih.govrsc.org | Computationally efficient; good for calculating bulk electrostatic effects and solvation free energies. usp.br | May not accurately capture specific, short-range interactions like hydrogen bonds; less suitable for describing highly structured environments. usp.brrsc.org | Calculating redox potentials and reaction energetics in solution. nih.gov |
| Explicit Solvation/Protein Environment (QM/MM) | The reactive center (cluster) is treated with quantum mechanics, while the surrounding protein and solvent are treated with molecular mechanics. lu.senih.gov | Provides a highly detailed and accurate description of the protein environment, including specific hydrogen bonds and electrostatic interactions. pnnl.gov | Computationally very expensive; requires careful parameterization of the MM force field and definition of the QM/MM boundary. nih.gov | Studying enzyme reaction mechanisms, redox potential tuning by the protein, and electron transfer pathways. pnnl.govglobal-sci.com |
| Explicit Solvation (MD) | The entire system, including the protein, cluster, and solvent, is simulated using classical force fields. acs.orgfz-juelich.de | Allows for the study of system dynamics over longer timescales (nanoseconds to microseconds); reveals conformational changes and solvent accessibility. nih.gov | Accuracy is entirely dependent on the quality of the force field; cannot describe electronic structure changes or reactions directly. acs.org | Investigating protein stability, conformational dynamics, and cluster release/transfer mechanisms. nih.govacs.org |
Electrostatic Potential Mapping and Interactions
The protein environment exerts a powerful electrostatic influence on the embedded Fe₂S₂ cluster, which is a critical factor in tuning its redox potential. nih.govacs.org Computational methods allow for the mapping of the electrostatic potential generated by the protein, revealing how charged and polar residues contribute to the cluster's electrochemical properties. mdpi.com
In QM/MM studies, the electrostatic interactions between the QM and MM regions are handled explicitly. This allows for a detailed analysis of how the polarization of the cluster's electron cloud by the protein's electric field affects its properties. lu.se Such studies have highlighted that local interactions, including hydrogen bonds, are often the dominant contributors to differences in redox potential between different Fe₂S₂ proteins. acs.org For example, in NEET proteins, the electrostatic potential generated by a lysine (B10760008) residue near the cluster can influence the protonation state of a coordinating histidine, thereby affecting cluster stability. nih.govacs.org
Computational Studies of Reaction Mechanisms and Pathways
Quantum chemical calculations, particularly within a QM/MM framework, are essential for elucidating the detailed mechanisms of reactions involving Fe₂S₂ clusters. global-sci.comglobal-sci.com These studies can map out entire reaction pathways, identify transient intermediates, and determine rate-limiting steps, providing a level of detail that is often inaccessible to experiment. acs.orgglobal-sci.com
Transition State Characterization
Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is fundamental to understanding the kinetics of a chemical reaction. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
For Fe₂S₂ clusters, TS characterization has been applied to various reactions. For example, in studies of cluster hydrolysis, the TS for nucleophilic substitution by a water molecule involves the concerted breaking of an Fe-S bond and the formation of an Fe-O bond. usp.br In some cases, this is also coupled with a proton transfer from the attacking water molecule to the leaving sulfur group. usp.bracs.org Computational studies on the transformation of mononitrosyl iron complexes into [2Fe-2S] clusters have proposed mechanisms involving C-S bond cleavage, where the TS is stabilized by the coordination of a cysteine analogue. acs.org These calculations provide the activation energy (the height of the TS barrier), which is directly related to the reaction rate.
Free Energy Surface Mapping
While identifying a single reaction path is informative, a more complete picture of a reaction is provided by mapping the free energy surface (FES). The FES represents the free energy of the system as a function of one or more reaction coordinates, which are geometric parameters (like bond distances or angles) that describe the progress of the reaction.
Enhanced sampling molecular dynamics simulations, often coupled with QM/MM potentials, are used to explore the FES. acs.org By mapping the FES, researchers can identify the minimum free energy pathway, which represents the most likely reaction route. It also reveals the existence of any stable intermediates (local minima on the FES) and the heights of the free energy barriers (transition states) separating them.
For instance, two-dimensional free energy surfaces have been calculated for the hydrolysis of iron-sulfur clusters, using the Fe-S/Fe-O bond distance difference and a proton transfer distance as the two reaction coordinates. usp.br This mapping revealed that the reaction proceeds via a typical SN2-type mechanism and that the transition state region is relatively flat. usp.br Similarly, free energy calculations have been used to study the thermodynamics of cluster transfer between different proteins, a key process in the biogenesis of iron-sulfur proteins. nih.gov
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Cluster Hydrolysis | QM/MM with Enhanced Sampling MD | The preferred mechanism is nucleophilic substitution (SN2-type) with a concerted Fe-S bond breaking and Fe-O bond formation. The free energy barrier was calculated. usp.bracs.org | usp.bracs.org |
| Redox Process | RISM-CASSCF/MRMP | Modeled the free energy curves for the reduction of [Fe₂S₂(SCH₃)₄]²⁻, calculating an activation barrier of 7.4 kcal/mol in DMSO solution. nih.gov | nih.gov |
| Cluster Transformation (from MNIC) | Density Functional Theory (DFT) | Proposed a mechanism involving deprotonation of the α-carbon of a coordinating cysteine analogue, leading to C-S bond heterolysis and subsequent [2Fe-2S] cluster formation. acs.org | acs.org |
| Cluster Transfer | Experimental Kinetics (informs computational models) | Determined apparent second-order rate constants for cluster transfer from donor proteins (e.g., Grx2, Grx3) to apo-ferredoxins, providing benchmarks for free energy surface calculations. nih.gov | nih.gov |
Biological Functional Roles of Fe₂/s₂ Clusters in Enzymatic Systems Mechanistic Focus
Electron Transport in Biological Chains
The primary and most well-understood function of [2Fe-2S] clusters is their role as electron carriers in biological electron transport chains. nih.govnih.govresearchgate.net By cycling between the oxidized [(Fe³⁺)₂] and the one-electron reduced [Fe³⁺Fe²⁺] states, these clusters facilitate the flow of electrons in vital energy-converting pathways such as mitochondrial respiration and photosynthesis. nih.govnih.gov
In the mitochondrial electron transport chain, [2Fe-2S] clusters are integral components of several respiratory complexes, ensuring the efficient transfer of electrons derived from the oxidation of NADH and FADH₂. nih.govnih.gov
Complex I (NADH:ubiquinone oxidoreductase): This complex contains multiple iron-sulfur clusters, including [2Fe-2S] clusters, which form a chain to shuttle electrons from NADH to ubiquinone. nih.govletstalkacademy.comresearchgate.net This electron transfer is coupled to the pumping of protons across the inner mitochondrial membrane, contributing to the proton-motive force for ATP synthesis. researchgate.net
Complex II (Succinate dehydrogenase): Complex II also harbors Fe-S clusters, including a [2Fe-2S] cluster, that participate in the transfer of electrons from succinate (B1194679) to ubiquinone. nih.govletstalkacademy.comyoutube.com Unlike Complex I, this process does not directly contribute to proton pumping. youtube.com
Complex III (Cytochrome bc₁ complex): This complex contains a crucial [2Fe-2S] cluster within the Rieske iron-sulfur protein subunit. nih.govletstalkacademy.com The Rieske protein accepts an electron from ubiquinol (B23937) and transfers it to cytochrome c₁, a key step in the Q-cycle that couples electron transfer to proton translocation. nih.govnih.gov The histidine ligation of the Rieske [2Fe-2S] cluster is functionally significant as it allows for the coupling of electron and proton transfer during quinol oxidation. nih.gov
| Mitochondrial Complex | Fe₂/S₂ Cluster Role | Electron Donor | Electron Acceptor |
| Complex I | Electron transfer in a chain | NADH | Ubiquinone |
| Complex II | Electron transfer | Succinate | Ubiquinone |
| Complex III (Rieske protein) | Electron transfer from ubiquinol | Ubiquinol | Cytochrome c₁ |
In oxygenic photosynthesis, [2Fe-2S] clusters play a functionally analogous role to their mitochondrial counterparts, facilitating electron flow between the two photosystems.
Cytochrome b₆f complex: This complex, which is structurally and functionally similar to mitochondrial Complex III, contains a Rieske iron-sulfur protein with a high-potential [2Fe-2S] cluster. nih.govpurdue.eduebi.ac.uk This cluster is essential for the oxidation of plastoquinol, accepting an electron and transferring it to cytochrome f, thereby linking Photosystem II and Photosystem I. nih.govpurdue.edu The rate of plastoquinol turnover is largely determined by the electron transfer from plastoquinol to the [2Fe-2S] cluster of the Rieske protein. nih.gov
Photosystem I (PSI): The acceptor side of Photosystem I contains three [4Fe-4S] clusters, but soluble ferredoxins, which contain a [2Fe-2S] cluster, act as the terminal electron acceptors from PSI. gsu.eduyoutube.com These ferredoxins then transfer the electrons to ferredoxin-NADP⁺ reductase, which ultimately reduces NADP⁺ to NADPH. researchgate.net
| Photosynthetic Complex | Fe₂/S₂ Cluster Role | Electron Donor | Electron Acceptor |
| Cytochrome b₆f (Rieske protein) | Oxidation of plastoquinol | Plastoquinol | Cytochrome f |
| Ferredoxin | Accepts electrons from PSI | Photosystem I | Ferredoxin-NADP⁺ reductase |
Cofactor Roles in Enzyme Catalysis
Beyond their canonical role in electron transport, [2Fe-2S] clusters can also function directly in the active sites of enzymes, participating in various catalytic mechanisms. nih.gov
In many enzymes, the [2Fe-2S] cluster acts as a redox-active cofactor to facilitate catalysis. mdpi.com The ability of the iron ions to cycle through different oxidation states allows the cluster to mediate redox reactions central to the enzyme's function. nih.gov For example, in some hydrogenase maturase enzymes like HydF, a redox-active [2Fe-2S] cluster is present and is believed to be mechanistically relevant in the assembly of the hydrogenase H-cluster. nih.gov
The iron centers within an Fe-S cluster can act as Lewis acids, accepting electron pairs to facilitate catalytic reactions. nih.gov In the enzyme aconitase, a [4Fe-4S] cluster isomerizes to a [3Fe-4S] form to bind the substrate. While aconitase is a classic example involving a different cluster type, the principle of iron centers acting as Lewis acids is a recognized function of Fe-S clusters. wikipedia.org This Lewis acidity can activate substrates for subsequent reactions. There is growing evidence for Fe-S clusters acting as efficient Lewis acids in other enzymatic reactions, such as [4+2] cycloadditions in the biosynthesis of some natural products. researchgate.net
A fascinating role for iron-sulfur clusters, including [2Fe-2S] clusters, is in the generation of radicals for catalysis. nih.gov The radical S-adenosylmethionine (SAM) superfamily of enzymes utilizes a [4Fe-4S] cluster to reductively cleave SAM, producing a highly reactive 5'-deoxyadenosyl radical. researchgate.netacs.org While the canonical radical SAM enzymes contain a [4Fe-4S] cluster, other enzymes involved in radical-based catalysis utilize [2Fe-2S] clusters. For instance, biotin (B1667282) synthase (BioB), which catalyzes the insertion of sulfur to form biotin, uses a [2Fe-2S] cluster as the sulfur source in a radical-mediated reaction. nih.gov The reaction involves the destruction of this auxiliary [2Fe-2S] cluster, which must be regenerated for subsequent turnovers. nih.gov
| Catalytic Role | Mechanism | Example Enzyme Family/Protein |
| Redox Active Center | Mediates electron transfer within the catalytic cycle | Hydrogenase maturase HydF |
| Lewis Acid Catalysis | Iron centers accept electron pairs to activate substrates | Enzymes catalyzing [4+2] cycloadditions |
| Radical Generation | Serves as a sulfur source in a radical-based reaction | Biotin Synthase (BioB) |
Regulatory and Sensing Functions
[2Fe-2S] clusters are versatile cofactors that play critical roles in sensing environmental signals and regulating gene expression. Their inherent sensitivity to redox changes and the availability of iron allows them to function as molecular switches that modulate the activity of various proteins.
Regulation of Gene Expression (e.g., SoxR, FNR, IRPs)
In numerous organisms, [2Fe-2S] clusters are integral components of transcription factors, directly linking environmental cues to changes in gene expression.
SoxR: The Escherichia coli SoxR protein is a classic example of a transcriptional activator that utilizes a [2Fe-2S] cluster to sense oxidative stress. nih.govnih.gov Under normal conditions, the [2Fe-2S] cluster of SoxR exists in a reduced state. Upon exposure to redox-cycling drugs or nitric oxide, the cluster undergoes a one-electron oxidation to the [2Fe-2S]²⁺ state. nih.govnih.gov This oxidation induces a conformational change in the SoxR protein, which in turn activates the transcription of the soxS gene. The SoxS protein then activates a battery of genes involved in mitigating oxidative damage. Although both the reduced and oxidized forms of SoxR can bind to DNA, only the oxidized form is transcriptionally active. nih.gov
FNR: The Fumarate (B1241708) and Nitrate (B79036) Reductase regulator (FNR) from E. coli is a global transcription factor that controls the switch between aerobic and anaerobic metabolism. oup.com In the absence of oxygen, FNR contains a [4Fe-4S]²⁺ cluster, which promotes the dimerization of the protein and enables it to bind to specific DNA sequences, thereby regulating the transcription of target genes. oup.comnih.gov When exposed to oxygen, the [4Fe-4S]²⁺ cluster is labile and undergoes a conversion to a [2Fe-2S]²⁺ cluster. oup.comnih.gov This conversion leads to the dissociation of the FNR dimer into monomers, which have a reduced affinity for their DNA targets, thus altering the expression of genes involved in anaerobic respiration. nih.gov
Iron Regulatory Proteins (IRPs): In mammals, Iron Regulatory Proteins (IRP1 and IRP2) are key players in maintaining iron homeostasis. nih.gov IRP1 is a bifunctional protein that can act as either an aconitase or an RNA-binding protein. In iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase. nih.gov However, under conditions of iron scarcity, the cluster is lost, and apo-IRP1 gains the ability to bind to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs. This binding regulates the translation or stability of mRNAs encoding proteins involved in iron uptake, storage, and utilization. While IRP1's regulation involves a [4Fe-4S] cluster, the broader family of iron-sensing proteins highlights the central role of iron-sulfur clusters in this process. Some iron-sensing proteins in other organisms, like yeast Aft1/2, directly utilize a [2Fe-2S] cluster for sensing iron levels. When cytosolic iron levels are high, Aft1/2 binds a [2Fe-2S] cluster, which induces a conformational change that prevents DNA binding and turns off the transcription of the iron regulon. mdpi.com
| Protein | Organism | Cluster Type | Sensing Mechanism | Regulatory Outcome |
| SoxR | Escherichia coli | [2Fe-2S] | Oxidation of the cluster by redox-cycling compounds or nitric oxide. | Activation of transcription of genes involved in oxidative stress response. nih.govnih.gov |
| FNR | Escherichia coli | [4Fe-4S] → [2Fe-2S] | Conversion of the cluster in the presence of oxygen. | Dissociation of the protein dimer and reduced DNA binding, leading to altered expression of genes for anaerobic metabolism. oup.comnih.gov |
| IRP1 | Mammals | [4Fe-4S] | Disassembly of the cluster in response to low iron levels. | Switch from aconitase activity to RNA-binding to regulate iron metabolism. nih.gov |
| Aft1/2 | Yeast | [2Fe-2S] | Ligation of the cluster in response to high iron levels. | Conformational change preventing DNA binding and repression of iron uptake genes. mdpi.com |
Oxygen and Iron Sensing
The lability of iron-sulfur clusters in the presence of oxygen and their dependence on iron for biogenesis make them ideal sensors for these crucial cellular components. mdpi.com
The function of FNR as an oxygen sensor is a direct consequence of the reactivity of its [4Fe-4S] cluster with oxygen, leading to its conversion to a [2Fe-2S] form and subsequent loss of DNA-binding activity. oup.comnih.gov This provides a direct mechanism for the cell to sense and respond to changes in oxygen tension.
Similarly, the assembly and stability of Fe-S clusters are intrinsically linked to cellular iron availability. mdpi.com In iron-depleted conditions, the biogenesis of these clusters is impaired, leading to the accumulation of apoproteins that can have different functions, as seen with IRP1. mdpi.com Conversely, in iron-replete conditions, the efficient formation of Fe-S clusters can trigger regulatory events, such as the inactivation of the Aft1/2 transcription factors in yeast through the binding of a [2Fe-2S] cluster. mdpi.com
Structural Stabilization in Proteins
Role in DNA Metabolism Proteins (e.g., Helicases, Nucleases)
A growing number of proteins involved in DNA replication and repair have been found to contain iron-sulfur clusters, where they often play a crucial structural role. nih.govnih.gov
Helicases: Certain DNA helicases, such as those from the XPD family, contain an iron-sulfur cluster that is essential for their function. nih.govnih.gov The loss of this cluster can uncouple the ATPase activity of the helicase from its DNA unwinding activity. nih.gov It is proposed that the cluster helps to properly position the helicase at the junction between single-stranded and double-stranded DNA. nih.gov In the bacterial helicase-nuclease AddAB, the [Fe-S] cluster is located in the AddB subunit and is crucial for the structural integrity of the nuclease domain. nih.gov This "iron staple" is required for the enzyme to bind to and process double-stranded DNA breaks. nih.gov
Nucleases: The Dna2 helicase/nuclease possesses a conserved iron-sulfur cluster motif. researchgate.netresearchgate.net This cluster is not directly involved in the catalytic activity but is essential for the structural integrity of the protein, and its disruption leads to a loss of function. researchgate.net Similarly, in the AddAB complex, the iron-sulfur cluster within the nuclease domain of AddB provides local structural stability, which is critical for its DNA processing activities. nih.gov
| Protein Family | Example | Role of [2Fe-2S] Cluster | Consequence of Cluster Loss |
| Helicases | XPD family, AddAB | Structural integrity, proper positioning on DNA. nih.govnih.gov | Uncoupling of ATPase and helicase activities, defective DNA break processing. nih.gov |
| Nucleases | Dna2, AddAB | Maintenance of the structural integrity of the nuclease domain. nih.govresearchgate.net | Loss of enzymatic function, inability to process DNA substrates. nih.govresearchgate.net |
Advanced Research Directions and Future Perspectives for Fe₂/s₂ Clusters
Development of Novel Biomimetic Models with Tailored Reactivity
The synthesis of synthetic analogues that mimic the structure and function of the active sites of Fe-S proteins is a cornerstone of bioinorganic chemistry. wikipedia.org The development of novel biomimetic models for Fe₂/S₂ clusters is focused on creating compounds with precisely controlled, or "tailored," reactivity to probe biological mechanisms and develop new catalysts.
A significant achievement in this area has been the synthesis and characterization of a complete series of biomimetic [2Fe-2S] clusters that model the different oxidation states found in nature. For instance, researchers have successfully created an all-ferric [(L(Dep)Fe)₂(μ-S)₂] cluster and, through controlled chemical reduction, generated its mixed-valence Fe(2.5)-Fe(2.5) and all-ferrous Fe(2+)-Fe(2+) counterparts. nih.gov These models have been instrumental in studying the electronic properties of the cluster in different redox states. nih.gov Spectroscopic analyses, including ⁵⁷Fe Mössbauer and X-ray absorption, on the mixed-valence models have shown extensively delocalized Fe²⁺Fe³⁺ pairs, providing insight into the electronic structure of Rieske-type clusters. nih.gov
Another key area of research is mimicking the dynamic reactivity of Fe-S clusters with small molecules. For example, researchers have designed a synthetic [4Fe-4S] complex that, in the presence of oxygen (O₂), converts into a [2Fe-2S] cluster. nih.gov This reaction mimics the O₂-sensing capability of the Fumarate (B1241708) and Nitrate (B79036) Reductase (FNR) protein, which uses a similar cluster conversion to regulate gene expression in response to changing oxygen levels. nih.gov Studying these biomimetic reactions provides a simplified chemical system to understand complex biological processes, such as how proteins sense and respond to their environment.
Table 1: Examples of Biomimetic Fe₂/S₂ Cluster Models and Their Significance
| Biomimetic Model Compound | Modeled Biological Feature | Key Research Finding | Reference |
|---|---|---|---|
| [(L(Dep)Fe)₂(μ-S)₂]ⁿ (n = 0, 1-, 2-) | Different oxidation states of [2Fe-2S] Rieske clusters | Synthesis of a complete series; demonstrated extensive electronic delocalization in the mixed-valence state. | nih.gov |
Exploration of Bio-Inspired Catalysis
The catalytic prowess of iron-sulfur enzymes, such as hydrogenases and nitrogenases, has inspired the development of synthetic catalysts for important chemical transformations. wikipedia.orgnih.gov Research in this area leverages the structural and functional principles of Fe₂/S₂ clusters to design efficient and sustainable catalysts for reactions like hydrogen (H₂) production and carbon dioxide (CO₂) reduction. nih.govethz.ch
One major focus is the development of artificial metalloenzymes for H₂ production, mimicking the function of [FeFe]-hydrogenases. nih.gov While small-molecule mimetics of the hydrogenase active site have been synthesized for years, they often lack the efficiency of the natural enzyme. nih.gov A promising strategy involves using modern polymer chemistry to create a supportive outer coordination sphere around the synthetic [2Fe-2S] cluster. nih.gov These "catalytic metallopolymers" can provide site isolation and water solubility, leading to improved catalytic activity for both electrocatalytic and photocatalytic hydrogen evolution. nih.gov
In the realm of CO₂ reduction, iron sulfide (B99878) minerals and clusters are being explored as bio-inspired catalysts. rsc.orgkcl.ac.uk Studies have shown that minerals like greigite, which has surface structures similar to the active sites of some Fe-S enzymes, can reduce CO₂ to valuable chemicals like methanol, formic acid, and acetic acid under ambient conditions. rsc.orgkcl.ac.uk More sophisticated synthetic systems have demonstrated that iron-sulfur clusters can promote a concerted proton-electron transfer (CPET) to activate and convert CO₂ to formic acid. ethz.ch This work provides a direct experimental demonstration of a key concept in electrocatalysis inspired by natural enzyme mechanisms. ethz.ch
Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation
Understanding the precise mechanisms of Fe₂/S₂ cluster assembly, transfer, and catalysis requires sophisticated analytical techniques that can capture transient intermediates and complex interactions in real-time. Advanced in situ spectroscopic methods are proving invaluable for this purpose.
Native mass spectrometry (MS), particularly when coupled with fast, online buffer exchange, has emerged as a powerful tool. nih.govrsc.org This technique allows for the characterization of intact Fe-S cluster-bound proteins and their complexes under near-native conditions. nih.gov It has been successfully used to monitor cluster-transfer reactions and detect transient intermediates that provide mechanistic insights. nih.gov For example, time-resolved native MS has been used to elucidate the complex mechanism of O₂-induced [4Fe-4S]-to-[2Fe-2S] cluster conversion in the FNR protein, identifying key intermediate species that were previously inaccessible. rsc.org It has also been applied to the Isc biogenesis system to follow the key steps of sulfur transfer and [2Fe-2S] cluster formation on the IscU scaffold protein, revealing a concerted, sulfur-initiated mechanism. rsc.orgscispace.com
Alongside mass spectrometry, a suite of other spectroscopic techniques is often used in combination to provide a more complete picture. These include:
UV-visible Absorption and Circular Dichroism (CD): These methods are sensitive to the presence and electronic state of the Fe-S cluster.
Resonance Raman Spectroscopy: This technique provides detailed information about the vibrational modes of the cluster core (Fe-S bonds), offering insights into its structure and ligation. rsc.orgnih.gov
Mössbauer Spectroscopy: This method is specific for iron nuclei (⁵⁷Fe) and can determine the oxidation and spin states of the iron centers within the cluster, making it crucial for characterizing different redox forms. nih.gov
By applying these techniques, researchers have been able to study the reversible, DTT-induced conversion of two [2Fe-2S]²⁺ clusters into one [4Fe-4S]²⁺ cluster on the scaffold protein ᴺⁱᶠIscA, a process known as reductive coupling. nih.gov
Integration of Multiscale Computational Approaches
Computational methods are increasingly integrated with experimental research to provide atomic-level insights into the structure, dynamics, and reactivity of Fe₂/S₂ clusters that are often difficult to obtain through experiments alone. These multiscale approaches range from quantum mechanical calculations on the cluster core to molecular dynamics simulations of the entire protein-cluster system.
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure, bonding, and spectroscopic properties of the Fe₂/S₂ cluster itself. mdpi.comnih.gov These calculations can help interpret experimental data (e.g., from Mössbauer or Raman spectroscopy) and predict the reactivity of the cluster. nih.govmdpi.com
Molecular Dynamics (MD): MD simulations are used to study the dynamics of the protein that surrounds the Fe₂/S₂ cluster and the role of the protein environment in modulating the cluster's function. nih.gov Multi-microsecond MD simulations on NEET family proteins, for example, have revealed that the loss of the [2Fe-2S] cluster is associated with significant changes in the protein's structure, providing a link between cluster stability and protein folding. nih.gov
Hybrid QM/MM Approaches: These methods combine the accuracy of QM for the reactive center (the Fe₂/S₂ cluster and its immediate ligands) with the efficiency of molecular mechanics (MM) for the rest of the protein and solvent. This allows for the simulation of enzymatic reactions and cluster transfer events within a realistic biological environment.
FE² Multiscale Method: In materials science, computational techniques like the FE² multi-scale method are used to model materials by linking behavior at the microscopic level to properties at the macroscopic level. upc.eduresearchgate.net While distinct from the QM/MD approaches typically used in biochemistry, the underlying principle of integrating different scales of analysis is a shared and powerful theme in modern computational science.
These computational tools are essential for designing new iron-sulfur proteins and for understanding how changes in the protein structure can fine-tune the function of the embedded cluster. nih.gov
Understanding Cluster Biogenesis and Trafficking in Complex Biological Systems
The synthesis, transport, and insertion of Fe₂/S₂ clusters into their target proteins is a highly complex and regulated process, essential for cellular life. nih.govnih.gov Elucidating the intricate molecular machinery involved in this biogenesis and trafficking is a major frontier in cell biology and biochemistry. In eukaryotes, this process involves multiple cellular compartments and dedicated protein machineries, such as the Iron-Sulfur Cluster (ISC) assembly machinery, which is central to the biogenesis of most Fe-S proteins. nih.govuts.edu.au
The fundamental steps of biogenesis are now broadly understood:
Sulfur Mobilization: A cysteine desulfurase enzyme liberates sulfur from cysteine. plos.org
Cluster Assembly: Iron and sulfur are assembled into a [2Fe-2S] cluster on a scaffold protein, such as ISCU (or Isu1 in yeast). rsc.orgnih.gov This step requires other components, including an iron donor like frataxin and an electron source. nih.govplos.org
Cluster Transfer: The newly synthesized cluster is then transferred from the scaffold to a variety of target apoproteins. plos.org This transfer is not a simple release but a highly orchestrated process involving specialized chaperone proteins. nih.govresearchgate.net
Key proteins involved in the trafficking of [2Fe-2S] clusters include monothiol glutaredoxins (like GRX5) and BolA proteins, which can form complexes that bind and transport the clusters. nih.govresearchgate.net Research has shown that the chaperone system, including proteins like HscA and HscB, can dramatically stimulate the rate of cluster transfer from the scaffold to trafficking proteins, ensuring efficiency and specificity. nih.gov Understanding these complex protein-protein interaction networks and the mechanisms of cluster hand-off remains an active area of investigation, with genetic, biochemical, and structural studies continuing to reveal new details of this essential cellular pathway. nih.govuts.edu.au
Engineering of Fe₂/S₂ Cluster-Containing Proteins for Enhanced Function
Building on the growing knowledge of Fe₂/S₂ cluster function and biogenesis, researchers are now engineering proteins containing these clusters to create novel functionalities or enhance existing ones. This field of protein design and engineering holds promise for applications in biocatalysis, bioenergy, and synthetic biology. nih.gov
One major goal is the creation of artificial enzymes with tailored catalytic activities. nih.gov For example, by incorporating synthetic [2Fe-2S] active sites into robust and tunable protein or polymer scaffolds, scientists are developing catalysts for hydrogen production that are more stable and active than their small-molecule counterparts. nih.gov This approach combines the catalytic power of the inorganic cluster with the ability of the macromolecular scaffold to create a specific microenvironment that can protect the catalyst and facilitate proton transfer. nih.gov
Another direction involves modifying existing Fe-S proteins to alter their properties. The function of an Fe₂/S₂ cluster—for example, its redox potential—is finely tuned by its surrounding protein environment. nih.govnih.gov By making specific changes to the amino acid sequence of the protein (site-directed mutagenesis), it is possible to adjust these properties. This could be used to create proteins with enhanced stability, altered substrate specificity, or novel sensing capabilities. For instance, the sensitivity of regulatory Fe-S proteins to signaling molecules like oxygen or nitric oxide could potentially be engineered for use in custom biosensors. nih.gov Both computational and empirical design approaches are being used to create these novel proteins, although challenges remain in accurately predicting protein folding and stabilizing the clusters in their desired states. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable experimental methods for synthesizing FE/S clusters, and how can their purity be validated?
- Methodological Answer : Synthesis typically involves solvothermal or solid-state methods under inert atmospheres. For purity validation:
- X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by matching observed patterns with simulated models .
- Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Fe/S stoichiometry .
- Magnetic Susceptibility : Measure temperature-dependent magnetism to detect impurities (e.g., paramagnetic byproducts) .
Q. Which spectroscopic techniques are essential for characterizing FE/S clusters, and how should data be interpreted?
- Methodological Answer :
| Technique | Purpose | Key Parameters |
|---|---|---|
| X-ray Absorption Spectroscopy (XAS) | Probe Fe oxidation states and coordination geometry | Edge energy (pre-edge features for Fe-S bonding) |
| Electron Paramagnetic Resonance (EPR) | Detect unpaired electrons in Fe centers | g-values, hyperfine splitting |
| Infrared (IR) Spectroscopy | Identify bridging vs. terminal S ligands | S-Fe-S vibrational modes (~400–500 cm) |
Q. How can researchers design experiments to study the redox behavior of FE/S clusters?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Use a three-electrode setup in anhydrous solvents (e.g., acetonitrile) with a supporting electrolyte (e.g., TBAPF). Measure redox potentials and compare to computational predictions .
- Controlled Atmosphere : Perform experiments under argon/glovebox conditions to prevent oxidation .
- Coupling with Spectroelectrochemistry : Monitor in situ UV-Vis or EPR changes during redox transitions .
Advanced Research Questions
Q. How can contradictions between spectroscopic and computational data for FE/S clusters be resolved?
- Methodological Answer :
- Validation via Isotopic Substitution : Replace S with S in IR/Raman studies to confirm vibrational assignments .
- Hybrid DFT-MD Simulations : Combine density functional theory (DFT) with molecular dynamics (MD) to account for dynamic structural fluctuations that static models miss .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, exchange-correlation functionals) and compare with experimental error margins .
Q. What strategies address inconsistencies in magnetic data for FE/S clusters across different studies?
- Methodological Answer :
- Sample History Documentation : Track synthesis conditions (e.g., temperature, solvent purity) that may alter magnetic coupling .
- Multi-Technique Validation : Cross-reference SQUID magnetometry with Mössbauer spectroscopy to distinguish spin states .
- Cluster Decomposition Analysis : Use thermogravimetric analysis (TGA) to rule out ligand loss during measurements .
Q. How can researchers integrate FE/S clusters into interdisciplinary studies (e.g., catalysis, materials science)?
- Methodological Answer :
- Surface Immobilization : Functionalize clusters on conductive substrates (e.g., carbon nanotubes) via thiolate linkages for electrocatalytic testing .
- Operando Characterization : Deploy XAS or Raman during catalytic cycles to monitor structural integrity .
- Collaborative Workflows : Partner with computational chemists to model reaction pathways and identify active sites .
Q. What advanced computational models best predict the electronic structure of FE/S clusters?
- Methodological Answer :
- Broken-Symmetry DFT : Calculate antiferromagnetic coupling between Fe centers using B3LYP or TPSSh functionals .
- Ab Initio Molecular Dynamics (AIMD) : Simulate solvent effects on cluster stability .
- Benchmarking : Validate models against high-resolution XAS and EPR data .
Methodological Best Practices
- Literature Synthesis : Use tools like Google Scholar and institutional databases to prioritize peer-reviewed studies over preprint repositories .
- Data Reproducibility : Document experimental parameters (e.g., glovebox O levels, scan rates in CV) in supplemental materials .
- Conflict Resolution : Establish interdisciplinary teams to reconcile discrepancies between synthetic, spectroscopic, and theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
